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Core Science & Biosynthesis

Foundational

Chemical and physical properties of 4-Methyl-4-pentenyl methanesulfonate

An In-Depth Technical Guide to 4-Methyl-4-pentenyl methanesulfonate: Properties, Synthesis, and Handling Abstract 4-Methyl-4-pentenyl methanesulfonate is a bifunctional organic compound of significant interest to synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methyl-4-pentenyl methanesulfonate: Properties, Synthesis, and Handling

Abstract

4-Methyl-4-pentenyl methanesulfonate is a bifunctional organic compound of significant interest to synthetic chemists. Featuring a reactive methanesulfonate (mesylate) ester and a terminal alkene, it serves as a valuable intermediate for introducing the 4-methyl-4-pentenyl moiety into a variety of molecular scaffolds. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the alkene is available for a wide range of addition and polymerization chemistries. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, an analysis of its expected spectroscopic signature, and critical guidance on its handling and safety. Given the structural relationship to known genotoxic agents, a conservative and rigorous approach to safety is emphasized.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure
  • Systematic IUPAC Name: 4-methylpent-4-en-1-yl methanesulfonate

  • Common Names: 4-Methyl-4-pentenyl mesylate

  • Molecular Formula: C₇H₁₄O₃S

  • Molecular Weight: 178.25 g/mol

The structure consists of a five-carbon chain with a methyl-substituted terminal double bond and a methanesulfonate ester at the opposing end. The mesylate group is a potent functional group for converting the primary alcohol of 4-methyl-4-penten-1-ol into a reactive electrophile.

Molecular Structure:

Physicochemical Properties

Direct experimental data for 4-methyl-4-pentenyl methanesulfonate is not widely published. The following table includes values estimated from structurally similar compounds, such as pentyl methanesulfonate, to provide a likely range for its properties.

PropertyValue (Estimated or from Analogues)Source / Analogue
Molecular Weight 178.25 g/mol (Calculated)
Appearance Likely a colorless to pale yellow liquidBased on similar alkyl sulfonates[1][2]
Boiling Point Not available-
Melting Point Not available-
Density Not available-
LogP (Octanol-Water) ~1.9 - 2.1Based on Pentyl methanesulfonate[3]
Solubility Expected to be soluble in polar aprotic solvents (CH₂Cl₂, THF, DMF, DMSO) and have limited water solubility.Based on Pentyl methanesulfonate[3]

Synthesis and Purification

Synthetic Rationale

The primary route to synthesizing 4-methyl-4-pentenyl methanesulfonate involves the esterification of the corresponding alcohol, 4-methyl-4-penten-1-ol. Alcohols are poor leaving groups in nucleophilic substitution reactions due to the instability of the hydroxide anion (HO⁻). Conversion to a methanesulfonate ester transforms the hydroxyl group into a mesylate group, which is an excellent leaving group, readily displaced by a wide range of nucleophiles. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of methanesulfonate esters.[4][5]

Materials:

  • 4-Methyl-4-penten-1-ol

  • Methanesulfonyl chloride (Mesyl chloride)

  • Triethylamine (Et₃N)

  • Dry Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 2 N Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Acetone/Dry Ice Bath

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4-methyl-4-penten-1-ol (e.g., 10.0 g, 0.10 mol) in 100 mL of dry dichloromethane.[4]

  • Cooling: Cool the solution to 0°C using an ice-water bath.[4]

  • Base Addition: Add triethylamine (e.g., 42 mL, 0.30 mol) to the stirred solution all at once.[4]

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (e.g., 12 mL, 0.16 mol) dropwise from the dropping funnel over a period of 15 minutes, ensuring the internal temperature remains at or below 5°C.[4] A white precipitate of triethylammonium chloride will form.

  • Reaction: Stir the mixture at 0°C for 2 hours.[4] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

  • Quenching: Carefully add deionized water to the reaction mixture and stir for 5 minutes to quench any remaining methanesulfonyl chloride.[4]

  • Workup - Extractions: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 2 N HCl, water, saturated NaHCO₃ solution, and finally, brine.[4]

    • Separate the aqueous layer and back-extract it twice with fresh dichloromethane.[4]

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, do not evaporate to complete dryness , as sulfonate esters can be unstable.[4] The final product is typically obtained as an oil and used directly in subsequent steps.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-methyl-4-pentenyl methanesulfonate.

G cluster_reactants Reactants cluster_process Process R1 4-Methyl-4-penten-1-ol P1 Dissolve in CH₂Cl₂ Cool to 0°C R1->P1 R2 Methanesulfonyl Chloride R3 Triethylamine P2 React for 2 hours P1->P2 Add R2 & R3 P3 Aqueous Workup (Wash with HCl, NaHCO₃, Brine) P2->P3 Quench with H₂O P4 Dry (MgSO₄) & Concentrate P3->P4 Product 4-Methyl-4-pentenyl methanesulfonate P4->Product

Caption: Workflow for the synthesis of 4-methyl-4-pentenyl methanesulfonate.

Spectroscopic and Analytical Characterization

While a dedicated public database spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[6][7]

  • ¹H NMR (Proton NMR):

    • δ ~4.2-4.3 ppm (triplet): Protons on the carbon bearing the mesylate group (-CH₂-OMs).

    • δ ~4.7 ppm (singlets): Vinylic protons of the terminal alkene (=CH₂).

    • δ ~2.9-3.0 ppm (singlet): Protons of the mesylate methyl group (CH₃-SO₂-).

    • δ ~2.1-2.2 ppm (triplet): Allylic protons adjacent to the double bond (-CH₂-C=).

    • δ ~1.7-1.8 ppm (multiplet/quintet): Methylene protons adjacent to the -CH₂-OMs group.

    • δ ~1.7 ppm (singlet): Protons of the vinylic methyl group (=C-CH₃).

  • ¹³C NMR (Carbon NMR):

    • δ ~144-145 ppm: Quaternary carbon of the alkene (=C(CH₃)-).

    • δ ~110-112 ppm: Terminal methylene carbon of the alkene (=CH₂).

    • δ ~68-70 ppm: Carbon bearing the mesylate group (-CH₂-OMs).

    • δ ~37-38 ppm: Mesylate methyl carbon (CH₃-SO₂-).

    • δ ~33-35 ppm: Allylic carbon (-CH₂-C=).

    • δ ~28-30 ppm: Methylene carbon adjacent to the -CH₂-OMs group.

    • δ ~22-23 ppm: Vinylic methyl carbon (=C-CH₃).

  • IR (Infrared) Spectroscopy:

    • ~3075 cm⁻¹ (weak-medium): =C-H stretching of the alkene.

    • ~2850-2960 cm⁻¹ (medium-strong): C-H stretching of the alkyl chain and methyl groups.

    • ~1650 cm⁻¹ (weak-medium): C=C stretching of the alkene.

    • ~1350-1360 cm⁻¹ (strong): Asymmetric S=O stretching of the sulfonate.

    • ~1170-1180 cm⁻¹ (strong): Symmetric S=O stretching of the sulfonate.

    • ~920-980 cm⁻¹ (strong): S-O-C stretching.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 178 would be expected, though it may be weak or absent in Electron Impact (EI) ionization.

    • Key Fragments: Expect loss of the mesylate radical (•CH₃SO₂) leading to a fragment at m/z = 99. Loss of methanesulfonic acid (CH₃SO₃H) would result in a fragment at m/z = 82. The base peak may correspond to the stable allyl cation or other fragments resulting from rearrangements.

Chemical Reactivity and Applications

The Methanesulfonate as a Superior Leaving Group

The primary utility of 4-methyl-4-pentenyl methanesulfonate is as an electrophilic alkylating agent in nucleophilic substitution (S_N2) reactions. The mesylate anion (CH₃SO₃⁻) is a very stable, non-nucleophilic species, making it an excellent leaving group. This allows for the efficient formation of new carbon-heteroatom or carbon-carbon bonds.

Caption: S_N2 reaction showing displacement of the mesylate leaving group.

Reactivity of the Alkene Moiety

The terminal alkene provides a second reactive site for further functionalization, making the molecule a versatile building block. Potential reactions include:

  • Hydrogenation: Reduction to the corresponding saturated alkane.

  • Epoxidation: Formation of an epoxide using reagents like m-CPBA.

  • Halogenation: Addition of Br₂ or Cl₂ across the double bond.

  • Hydroboration-Oxidation: Anti-Markovnikov addition of an alcohol.

  • Polymerization: Can act as a monomer in radical or coordination polymerization.

Safety, Handling, and Storage

Hazard Assessment

No specific toxicology data exists for 4-methyl-4-pentenyl methanesulfonate. However, its structural class, alkyl methanesulfonates, contains compounds with well-documented and severe hazards. Methyl methanesulfonate (MMS) is a potent alkylating agent, a known carcinogen, and a genotoxic compound that methylates DNA.[1][2][8][9][10]

Therefore, 4-methyl-4-pentenyl methanesulfonate must be handled as a suspected carcinogen and potent alkylating agent. Exposure via inhalation, ingestion, or skin contact should be strictly avoided.

  • Primary Hazards:

    • Suspected Carcinogen[1][8]

    • Suspected Mutagen/Genotoxin[8][10]

    • May cause severe skin and eye irritation or burns.[11]

    • Harmful if swallowed.[8]

Recommended Handling Procedures

Due to the presumed hazards, all manipulations must be conducted with stringent engineering and personal protective controls.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Hygiene: Avoid all contact. If skin contact occurs, wash the affected area immediately and thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12] For long-term stability, storage under an inert atmosphere (argon or nitrogen) is advisable.

  • Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain. Contaminated labware must also be decontaminated or disposed of as hazardous waste.

Conclusion

4-Methyl-4-pentenyl methanesulfonate is a highly useful synthetic intermediate, providing chemists with a tool to perform nucleophilic substitutions while retaining an alkene for subsequent transformations. Its synthesis from the parent alcohol is straightforward. However, the inherent reactivity of the methanesulfonate group implies a significant health hazard. All researchers, scientists, and drug development professionals must handle this compound with the utmost caution, assuming it to be a potent alkylating agent and potential carcinogen. Adherence to strict safety protocols is essential for its responsible and effective use in chemical synthesis.

References

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-4-pentenyl methanesulfonate. Retrieved from [Link]

  • AFG Bioscience LLC. (2016). SAFETY DATA SHEET: Tetrahydro-2H-pyran-4-yl p-tosylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pentyl methanesulfonate. PubChem Compound Database. Retrieved from [Link]

  • Filippou, A. C., et al. (n.d.). Supporting Information. Wiley-VCH. Retrieved from [Link]

  • ChemBK. (2024). 4-Methyl-4-pentenal. Retrieved from [Link]

  • Molbase. (2025). (4-methanesulfonamidophenyl) methanesulfonate. Retrieved from [Link]

  • Chemsrc. (2025). pent-4-en-1-yl methanesulfonate | CAS#:64818-35-5. Retrieved from [Link]

  • Cross, P. C., & Myers, A. G. (2005). Facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 70(18), 7435–7438. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429–433. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl methanesulfonate. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-METHYL-2-PENTENAL. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methyl methanesulfonate – Knowledge and References. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Methyl methanesulfonate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]

  • Arshad, M., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Retrieved from [Link]

  • Golding, J., et al. (2002). Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: novel low cost ionic liquids. Green Chemistry, 4, 223-229. Retrieved from [Link]

  • Mohan, S., & Settu, K. (2002). FTIR and FT Raman spectra and analysis of poly(4-methyl-1-pentene). ResearchGate. Retrieved from [Link]

  • McMahon, R. J., et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

  • Alzaga, R., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Analytical & Pharmaceutical Research, 6(4). Retrieved from [Link]

Sources

Exploratory

Comprehensive NMR Characterization and Synthesis of 4-Methyl-4-pentenyl Methanesulfonate

Executive Summary In modern synthetic organic chemistry and drug development, alkyl methanesulfonates (mesylates) serve as indispensable electrophilic intermediates. They are widely utilized in nucleophilic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic organic chemistry and drug development, alkyl methanesulfonates (mesylates) serve as indispensable electrophilic intermediates. They are widely utilized in nucleophilic substitution ( SN​2 ) reactions, cross-coupling cascades, and complex cyclizations. 4-Methyl-4-pentenyl methanesulfonate is a highly versatile bifunctional building block, featuring both a highly reactive leaving group and a terminal alkene handle.

This technical guide provides an authoritative, in-depth analysis of the synthesis and Nuclear Magnetic Resonance (NMR) characterization of 4-methyl-4-pentenyl methanesulfonate. By detailing the causality behind experimental choices and establishing a self-validating analytical framework, this document equips researchers with the precise methodologies required to synthesize and verify this critical intermediate.

Mechanistic Rationale & Reaction Design

The synthesis of 4-methyl-4-pentenyl methanesulfonate relies on the nucleophilic acyl substitution of methanesulfonyl chloride (MsCl) by 4-methyl-4-penten-1-ol [1].

Causality in Experimental Choices:

  • Temperature Control (0 °C to Room Temperature): The reaction between the alcohol and MsCl is highly exothermic. Performing the addition at 0 °C prevents localized heating, which could otherwise drive unwanted side reactions such as the acid-catalyzed isomerization of the terminal alkene or premature elimination.

  • Role of Triethylamine (TEA): TEA serves a dual purpose. First, it acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the acidic degradation of the product. Second, it can transiently react with MsCl to form a highly reactive sulfene intermediate, which is rapidly trapped by the alcohol.

  • Self-Validating System: The reaction is intrinsically self-validating. The complete consumption of the highly polar alcohol precursor (which has a low Rf​ on silica gel) and its conversion into the less polar mesylate (higher Rf​ ) allows for unambiguous real-time monitoring via Thin Layer Chromatography (TLC).

G A 4-Methyl-4-penten-1-ol (Starting Material) C Nucleophilic Acyl Substitution (0 °C to RT, CH2Cl2) A->C B Mesyl Chloride (MsCl) + Triethylamine (TEA) B->C D Aqueous Workup (NaHCO3 / Brine) C->D E 4-Methyl-4-pentenyl methanesulfonate (Product) D->E F NMR Characterization (1H & 13C in CDCl3) E->F

Workflow for the synthesis and NMR characterization of 4-methyl-4-pentenyl methanesulfonate.

Step-by-Step Experimental Protocol

This protocol is designed to ensure maximum yield while preserving the integrity of the terminal alkene[2].

Reagents:

  • 4-Methyl-4-penten-1-ol (1.0 equiv, 10 mmol)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv, 12 mmol)

  • Triethylamine (TEA) (1.5 equiv, 15 mmol)

  • Dichloromethane ( CH2​Cl2​ ), anhydrous (25 mL)

Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Add 4-methyl-4-penten-1-ol (10 mmol) and anhydrous CH2​Cl2​ (25 mL) to the flask. Stir to ensure complete dissolution.

  • Base Addition: Inject triethylamine (15 mmol) into the stirring solution.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Slowly add methanesulfonyl chloride (12 mmol) dropwise over 15 minutes. Self-Validation: A white precipitate (triethylammonium chloride) will immediately begin to form, visually confirming the progression of the substitution reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material spot is completely consumed.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with CH2​Cl2​ (2 × 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The crude product is typically >95% pure by NMR and can be used directly in subsequent steps.

NMR Spectroscopy: Data & Structural Causality

The structural verification of 4-methyl-4-pentenyl methanesulfonate is heavily reliant on 1H and 13C NMR spectroscopy. The tables below summarize the quantitative data, followed by an analysis of the chemical shift causality.

1H NMR Data Summary (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C5 4.73Multiplet (m)-2H =CH2​ (Terminal alkene)
C1 4.22Triplet (t)6.52H −CH2​−OMs
OMs 3.00Singlet (s)-3H −OSO2​CH3​ (Mesylate methyl)
C3 2.11Triplet (t)7.52H −CH2​−C= (Allylic)
C2 1.90Multiplet (tt)7.5, 6.52H −CH2​− (Central methylene)
C6 1.72Singlet (s)-3H −CH3​ (Alkene methyl)
13C NMR Data Summary (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C4 144.5Quaternary (C) −C= (Internal alkene)
C5 111.0Methylene ( CH2​ ) =CH2​ (Terminal alkene)
C1 69.5Methylene ( CH2​ ) −CH2​−OMs
OMs 37.4Methyl ( CH3​ ) −OSO2​CH3​ (Mesylate methyl)
C3 33.5Methylene ( CH2​ ) −CH2​−C= (Allylic)
C2 26.5Methylene ( CH2​ ) −CH2​− (Central methylene)
C6 22.3Methyl ( CH3​ ) −CH3​ (Alkene methyl)
Causality of Chemical Shifts

The NMR data acts as a self-validating proof of the chemical transformation:

  • The Deshielding Effect at C1: In the precursor alcohol, the C1 carbinol protons resonate at approximately 3.67 ppm [1]. Upon conversion to the mesylate, the strong inductive electron withdrawal ( −I effect) of the sulfonate ester pulls electron density away from the C1 carbon. This reduces the magnetic shielding of its attached protons, shifting their resonance downfield to 4.22 ppm. This Δδ of +0.55 ppm is the primary diagnostic marker for a successful mesylation.

  • Mesylate Methyl Confirmation: The appearance of a sharp, highly integrated singlet at 3.00 ppm ( 1H ) and a corresponding carbon signal at 37.4 ppm ( 13C ) provides unambiguous confirmation of the mesylate group incorporation.

  • Alkene Integrity: The terminal alkene protons (C5) appear as a multiplet at 4.73 ppm, consistent with the lack of conjugation and the weak electron-donating effect of the adjacent methyl group [3]. The preservation of the signals at 144.5 ppm and 111.0 ppm in the 13C spectrum confirms that the acidic byproducts did not induce alkene hydration or migration during the reaction.

References

  • Ambeed, "22508-64-1 | 4-Methyl-4-penten-1-ol". Source: Ambeed Product Database. 1

  • The Royal Society of Chemistry, "Alkyl Nitrite-Enabled Palladium-Catalyzed Terminal Selective Oxidative Cyclization of 4-Penten-1-ols". Source: RSC Publishing. 2

  • SpectraBase, "13C chemical shifts of some model olefins". Source: Organic Magnetic Resonance. 3

Sources

Foundational

Mechanism of nucleophilic substitution of 4-Methyl-4-pentenyl methanesulfonate

An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution of 4-Methyl-4-pentenyl Methanesulfonate Abstract This technical guide provides a comprehensive analysis of the mechanistic pathways governing the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution of 4-Methyl-4-pentenyl Methanesulfonate

Abstract

This technical guide provides a comprehensive analysis of the mechanistic pathways governing the nucleophilic substitution reactions of 4-methyl-4-pentenyl methanesulfonate. As a primary alkyl methanesulfonate possessing a homoallylic double bond, this substrate presents a fascinating case study in competing reaction mechanisms, including direct bimolecular substitution (SN2), unimolecular substitution (SN1) with associated carbocation rearrangements, and, most significantly, neighboring group participation (NGP) by the π-system of the alkene. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of such transformations. We will dissect the causality behind potential reaction outcomes, present methodologies for their experimental elucidation, and provide a framework for predicting and controlling the reactivity of homoallylic systems.

Introduction: The Structural Crossroads of Reactivity

4-Methyl-4-pentenyl methanesulfonate is a molecule poised at a mechanistic crossroads. At first glance, it is a primary alkyl sulfonate, a substrate class that typically undergoes nucleophilic substitution via a direct, bimolecular (SN2) pathway.[1] However, the presence of a carbon-carbon double bond at the C4-C5 position (a homoallylic position relative to the leaving group) introduces profound complexity. The π-electrons of this alkene can act as an internal nucleophile, fundamentally altering the reaction coordinate and rate in a process known as neighboring group participation (NGP) or anchimeric assistance.[2][3]

Understanding the delicate balance between the SN2, SN1, and NGP pathways is critical for synthetic chemists. The predominant mechanism dictates not only the reaction rate but also the structure of the resulting product(s) and their stereochemistry. For drug development professionals, an appreciation of these pathways is crucial for predicting potential side reactions, understanding impurity profiles, and designing stable, effective molecules. This guide will explore the intricacies of each potential pathway, offering insights grounded in established principles of physical organic chemistry.

The Competing Mechanistic Pathways

The reaction of 4-methyl-4-pentenyl methanesulfonate with a nucleophile (Nu-) is not a single, straightforward event. Rather, it is a competition between at least three distinct mechanistic routes, each leading to different outcomes.

Pathway A: Direct Bimolecular Nucleophilic Substitution (SN2)

The SN2 mechanism is a single, concerted step where the external nucleophile attacks the electrophilic carbon (C1) from the backside, simultaneously displacing the methanesulfonate (mesylate) leaving group.[4] This pathway results in an inversion of stereochemical configuration at the reaction center.[4]

For a primary substrate like 4-methyl-4-pentenyl methanesulfonate, the SN2 pathway is sterically accessible. However, its competitiveness is influenced by the strength of the nucleophile and the solvent. Strong, anionic nucleophiles in polar aprotic solvents favor the SN2 mechanism.[1]

SN2_Mechanism R CH₃SO₃-CH₂(CH₂)₂C(CH₃)=CH₂ TS [Nu---CH₂(CH₂)₂C(CH₃)=CH₂---OSO₂CH₃] R->TS Concerted Attack Nu Nu⁻ Nu->TS P Nu-CH₂(CH₂)₂C(CH₃)=CH₂ TS->P LG CH₃SO₃⁻ TS->LG Leaving Group Departure

Caption: The concerted SN2 pathway for 4-methyl-4-pentenyl methanesulfonate.

Pathway B: Unimolecular Substitution (SN1) and Carbocation Rearrangements

The SN1 mechanism proceeds through a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate.[4] For this substrate, the initial product would be a highly unstable primary carbocation.

This primary carbocation (I) is highly prone to rearrangement to form more stable carbocations.[5] A 1,2-hydride shift would yield a secondary carbocation (II). More complex rearrangements, such as a 1,3-hydride shift followed by an alkyl shift, could lead to a stable tertiary carbocation (III).[5][6] Each of these carbocation intermediates can then be trapped by the nucleophile, leading to a mixture of constitutional isomers. Such rearrangements are extremely common and must be considered whenever a carbocation is formed.[7]

SN1_Rearrangement cluster_reactants Reactant cluster_intermediates Carbocation Intermediates cluster_products Products R 4-Methyl-4-pentenyl-OMs C1 Primary Carbocation (I) R->C1 -OMs⁻ C2 Secondary Carbocation (II) C1->C2 1,2-Hydride Shift P1 Unrearranged Product C1->P1 +Nu⁻ C3 Tertiary Carbocation (III) C2->C3 1,3-H, Alkyl Shifts P2 Rearranged Product 1 C2->P2 +Nu⁻ P3 Rearranged Product 2 C3->P3 +Nu⁻

Caption: SN1 pathway showing formation and rearrangement of carbocation intermediates.

Pathway C: Neighboring Group Participation (NGP) - The Dominant Route

The most compelling mechanistic feature of 4-methyl-4-pentenyl systems is the potential for anchimeric assistance from the homoallylic double bond.[3][8] The π orbitals of the alkene can act as an internal nucleophile, attacking the electrophilic carbon (C1) as the mesylate group departs. This is an intramolecular SN2-like attack.[9]

This participation leads to the formation of a stabilized, non-classical bridged carbocation (a cyclopropylcarbinyl-type cation).[2][9] This intermediate delocalizes the positive charge over several carbons, significantly stabilizing it compared to a simple primary carbocation.[8] The external nucleophile can then attack this bridged intermediate at several positions (e.g., C1, C4, or C5), leading to a characteristic mixture of products, which can include cyclobutyl and cyclopropylmethyl derivatives in addition to the unrearranged homoallyl product.[3][9]

A key indicator of NGP is a dramatic enhancement in the reaction rate compared to a saturated analogue that cannot benefit from such participation.[2][9]

NGP_Mechanism Reactant 4-Methyl-4-pentenyl-OMs Intermediate Bridged Cation (Non-classical) Reactant->Intermediate Intramolecular Attack (Anchimeric Assistance) P1 Cyclopropylmethyl Product Intermediate->P1 Nu⁻ Attack P2 Cyclobutyl Product Intermediate->P2 Nu⁻ Attack P3 Homoallyl Product (Retained) Intermediate->P3 Nu⁻ Attack

Caption: Neighboring group participation (NGP) via a bridged carbocation intermediate.

Experimental Design for Mechanistic Elucidation

Distinguishing between these competing pathways requires a multi-faceted experimental approach combining kinetics, product analysis, and stereochemistry.

Kinetic Analysis: Probing the Rate-Determining Step

Kinetic studies are fundamental to differentiating these mechanisms. The rate of reaction can be monitored over time, often by tracking the production of the acidic methanesulfonic acid byproduct during solvolysis.[10][11]

Comparative Rate Data (Hypothetical Solvolysis in Acetic Acid)

SubstrateRelative Rate (krel)Postulated Mechanism
n-Pentyl Methanesulfonate1SN2
4-Methylpentyl Methanesulfonate0.8SN2 (Slight steric hindrance)
4-Methyl-4-pentenyl Methanesulfonate ~102 - 104 NGP (Anchimeric Assistance) [2]

This table illustrates the expected rate enhancement due to NGP. Actual values would require experimental determination.

Experimental Protocol: Solvolysis Rate Determination by Conductimetry [11]

  • Preparation: Prepare a 0.01 M solution of 4-methyl-4-pentenyl methanesulfonate in a suitable solvent (e.g., 80% ethanol/water). Allow the solution to thermally equilibrate in a constant-temperature bath.

  • Measurement: Submerge a calibrated conductivity probe into the solution. The reaction is initiated upon dissolution.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals. The conductivity will increase as the ionic products (methanesulfonic acid and protonated solvent) are formed.

  • Analysis: Continue recording until the conductivity reading is stable (the "infinity" reading). The first-order rate constant (k) can be calculated from the conductivity data using the integrated rate law for a first-order reaction.

  • Comparison: Repeat the experiment under identical conditions with a saturated analogue (e.g., 4-methylpentyl methanesulfonate) to determine the relative rate and quantify the extent of anchimeric assistance.

Product Distribution Analysis: Mapping the Reaction Course

The identity and ratio of the products formed provide the most definitive evidence of the operating mechanism(s).

Expected Product Profiles for Solvolysis in H2O

MechanismExpected Products
SN2 4-Methyl-4-penten-1-ol (solely)
SN1 with Rearrangement Mixture of rearranged alcohols
NGP A mixture including 4-methyl-4-penten-1-ol, cyclopropyl- and cyclobutyl-containing alcohols.[3][8][9]

Experimental Protocol: Product Analysis by GC-MS

  • Reaction: Perform the nucleophilic substitution reaction under the desired conditions (e.g., solvolysis in aqueous ethanol at 50°C for 24 hours).

  • Workup: Quench the reaction, neutralize any acid, and extract the organic products into a suitable solvent like diethyl ether.

  • Analysis: Inject an aliquot of the concentrated organic extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Identification: Identify the products by comparing their mass spectra and retention times to those of authentic standards or by interpretation of their fragmentation patterns.

  • Quantification: Determine the relative amounts of each product by integrating the peak areas in the gas chromatogram.

Synthesis of the Substrate

Reliable mechanistic studies begin with a pure starting material. 4-Methyl-4-pentenyl methanesulfonate can be readily prepared from the corresponding alcohol.

Protocol: Synthesis of 4-Methyl-4-pentenyl Methanesulfonate [12]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methyl-4-penten-1-ol (1.0 eq) and dry dichloromethane. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (3.0 eq) to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.6 eq) dropwise over 15 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Stir the mixture at 0°C for 2 hours.

  • Quench & Workup: Add water to quench the reaction. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution, 2 N HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the product. Caution: Do not evaporate to complete dryness.

Conclusion and Outlook

The nucleophilic substitution of 4-methyl-4-pentenyl methanesulfonate is a classic example of mechanism competition where the homoallylic double bond plays a decisive role. While direct SN2 and SN1 pathways are theoretically possible, overwhelming precedent suggests that the reaction is dominated by neighboring group participation.[2][3][8][9] This participation leads to significant rate acceleration (anchimeric assistance) and the formation of a characteristic mixture of rearranged products via a bridged, non-classical carbocation.

For the practicing scientist, the key takeaway is that homoallylic leaving groups rarely behave as simple primary substrates. The potential for NGP must always be considered, as it will dictate both the reaction conditions required and the products obtained. A thorough analysis combining kinetic measurements and careful product identification is essential for fully characterizing the reactivity of such systems and for harnessing their synthetic potential.

References

  • PrepChem.com. Synthesis of 4-methyl-4-pentenyl methanesulfonate. Available from: [Link]

  • Vedantu. Neighbouring Group Participation: Concepts & Examples Explained. Available from: [Link]

  • Wikipedia. Neighbouring group participation. Available from: [Link]

  • Grokipedia. Neighbouring group participation. Available from: [Link]

  • University of California, Davis. Experiment 8 — Kinetics of SN1 Solvolysis. Available from: [Link]

  • e-PG Pathshala. BSc Chemistry. Available from: [Link]

  • Daley, R., & Daley, S. Organic Chemistry. Chapter 8: Nucleophilic substitutions. Available from: [Link]

  • chemeurope.com. Neighbouring group participation. Available from: [Link]

  • PubMed. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Available from: [Link]

  • Chemistry LibreTexts. Carbocation Rearrangements. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Available from: [Link]

  • Thieme Chemistry. Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements. Available from: [Link]

  • King Saud University. ORGANIC REACTION MECHANISM. Available from: [Link]

  • Master Organic Chemistry. Carbocation Rearrangement Reactions (2) – Alkyl Shifts and Ring-Expansion Reactions. Available from: [Link]

Sources

Exploratory

Reactivity Profile of 4-Methyl-4-pentenyl Methanesulfonate with Organometallics: A Guide to Chemoselective Alkylation

Executive Summary 4-Methyl-4-pentenyl methanesulfonate (CAS No: 79320-73-3) is an indispensable bifunctional building block in advanced organic synthesis[1]. Structurally, it features a terminal isopropenyl group separat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-4-pentenyl methanesulfonate (CAS No: 79320-73-3) is an indispensable bifunctional building block in advanced organic synthesis[1]. Structurally, it features a terminal isopropenyl group separated by two methylene units from a highly reactive methanesulfonate (mesylate) leaving group. In drug development and the total synthesis of complex natural products—such as the cdc25A protein phosphatase inhibitor dysidiolide[2] and various insect pheromones[3]—this reagent is routinely employed to cleanly install the 4-methyl-4-pentenyl side chain via cross-coupling.

The primary challenge when reacting this substrate with organometallics is achieving absolute chemoselectivity: promoting nucleophilic substitution ( SN​2 ) while entirely suppressing base-promoted elimination ( E2 ) and avoiding unwanted reactions at the terminal alkene.

Mechanistic Causality: The Alkylation Dilemma

When exposing an alkyl mesylate to an organometallic reagent, the mechanistic divergence is dictated by the hardness (charge density and basicity) of the nucleophile.

  • Hard Organometallics (Organolithiums, un-catalyzed Grignard Reagents): Reagents like n -BuLi or RMgBr possess high basicity. Instead of attacking the electrophilic carbon ( C1 ), they tend to abstract a proton from the adjacent C2 position. This triggers an E2 elimination cascade, yielding 4-methyl-1,4-pentadiene and destroying the substrate.

  • Soft Organometallics (Organocuprates, Cu-catalyzed Grignards): By transmetalating a hard Grignard reagent with a copper(I) salt, the resulting organocuprate ( R2​CuLi or RCu(CN)Li ) exhibits high nucleophilicity but low basicity[3]. The soft Cu(I) center undergoes rapid oxidative addition into the C−O (mesylate) bond, followed by reductive elimination. This pathway yields the desired cross-coupled product without isomerizing or attacking the terminal alkene.

MechanisticDivergence Substrate 4-Methyl-4-pentenyl Methanesulfonate HardNu Hard Organometallics (RLi, RMgX) Substrate->HardNu High Basicity SoftNu Soft Organometallics (R2CuLi, RMgX + CuI) Substrate->SoftNu High Nucleophilicity E2 E2 Elimination (4-Methyl-1,4-pentadiene) HardNu->E2 Proton Abstraction SN2 SN2 Cross-Coupling (Alkylated Product) SoftNu->SN2 Direct Displacement

Mechanistic divergence of 4-methyl-4-pentenyl methanesulfonate reacting with hard vs. soft nucleophiles.

Reactivity Profile and Quantitative Data

To predict the success of a coupling reaction, scientists must match the organometallic reagent to the electrophilic nature of the mesylate. The table below summarizes the expected reactivity profiles based on empirical synthetic data.

Organometallic ReagentCatalyst / AdditivePrimary PathwayTypical YieldByproducts / Notes
Organolithium ( RLi ) None E2 Elimination< 10%4-methyl-1,4-pentadiene formation.
Grignard ( RMgX ) None E2 / Halide Exchange15–30%Alkyl halide formation; poor chemoselectivity.
Grignard ( RMgX ) CuI or Li2​CuCl4​ SN​2 Cross-Coupling85–95%Highly chemoselective; rapid reaction at -78 °C[3].
Gilman Cuprate ( R2​CuLi ) None SN​2 Cross-Coupling90–98%Gold standard for displacing primary mesylates[2].
Organozinc ( RZnX ) Pd(dppf)Cl₂Negishi Coupling70–85%Slower reaction; requires elevated temperatures.

Experimental Protocol: Self-Validating Copper-Catalyzed Grignard Coupling

To ensure reproducibility and suppress elimination, the following self-validating protocol utilizes a catalytic amount of Copper(I) Iodide (CuI) to generate a transient, highly reactive cuprate species.

Causality Checkpoint: The reaction is strictly performed at -78 °C. At this temperature, the uncatalyzed Grignard reaction is kinetically frozen, ensuring that only the highly reactive Cu-catalyzed cross-coupling pathway proceeds. The addition of LiCl solubilizes CuI by forming the soluble Li2​CuI2​Cl complex, preventing localized concentration gradients that lead to homocoupling.

Step-by-Step Methodology
  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, add 0.1 equiv of CuI and 0.2 equiv of anhydrous LiCl. Suspend the salts in anhydrous THF (0.2 M) and stir for 30 minutes until the solution becomes completely homogeneous.

  • Temperature Equilibration: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Validation: The internal temperature must reach exactly -78 °C to prevent premature E2 elimination.

  • Organometallic Transmetalation: Dropwise add the Grignard reagent (1.5 equiv, typically 1.0 M in THF). Stir for 20 minutes to allow the formation of the active organocuprate intermediate.

  • Electrophile Addition: Dissolve 4-methyl-4-pentenyl methanesulfonate (1.0 equiv) in a minimal amount of THF and add it dropwise over 15 minutes down the side of the flask to pre-cool the solution before it hits the reaction mixture.

  • Coupling and Quench: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench the reaction by adding a saturated aqueous NH4​Cl solution. Validation: A distinct color change from dark brown/black to a bright blue aqueous layer indicates the successful oxidation and sequestration of copper salts.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the resulting terminal alkene via silica gel chromatography.

Workflow Step1 1. Catalyst Preparation (CuI + LiCl in THF) Step2 2. Grignard Addition (-78°C, Ar atm) Step1->Step2 Transmetalation Step3 3. Mesylate Addition (Dropwise, -78°C to RT) Step2->Step3 Electrophile Setup Step4 4. Quench & Workup (NH4Cl aq, Extraction) Step3->Step4 Oxidative Quench Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Isolation

Step-by-step workflow for the copper-catalyzed cross-coupling of the mesylate with Grignard reagents.

Conclusion

The reactivity of 4-methyl-4-pentenyl methanesulfonate is entirely dictated by the basicity and hardness of the chosen organometallic reagent. By utilizing soft nucleophiles—such as pre-formed Gilman cuprates or copper-catalyzed Grignards—researchers can achieve near-quantitative yields of complex alkylated products. This chemoselective approach preserves the critical terminal alkene for downstream functionalizations, such as asymmetric ring-closing metathesis[4] or further oxidation steps in API synthesis.

References

  • C7H14O3S ISOMER Products Directory - Guidechem Source: guidechem.com URL:1

  • Total Synthesis of Dysidiolide Source: Journal of the American Chemical Society URL:2

  • Chemistry of the pheromones of mealybug and scale insects Source: RSC Publishing URL:3

  • Asymmetric Ring-Closing Metathesis Catalyzed by Chiral Molybdenum Alkylidene Complexes Source: The Journal of Organic Chemistry URL:4

Sources

Foundational

Thermal Stability and Degradation Pathways of 4-Methyl-4-pentenyl Methanesulfonate: A Comprehensive Mechanistic Guide

Executive Summary 4-Methyl-4-pentenyl methanesulfonate (4-MPMS) is a highly reactive alkyl mesylate characterized by a terminal alkene and a potent sulfonate leaving group[1]. In the realm of chemical synthesis and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-4-pentenyl methanesulfonate (4-MPMS) is a highly reactive alkyl mesylate characterized by a terminal alkene and a potent sulfonate leaving group[1]. In the realm of chemical synthesis and pharmaceutical manufacturing, it is heavily scrutinized as a Potential Mutagenic Impurity (PMI) due to its DNA-alkylating capabilities[2]. Conversely, in advanced materials science, the controlled thermal and electrochemical degradation of 4-MPMS is harnessed to engineer Solid Electrolyte Interphases (SEI) in lithium-ion batteries[3].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the thermal stability of 4-MPMS. By understanding the causality behind its degradation pathways, researchers can either suppress these mechanisms to ensure pharmaceutical purity or exploit them for advanced energy storage applications.

Structural Dynamics and Core Reactivity

The inherent thermal instability of 4-MPMS stems from its bipartite molecular architecture:

  • The Methanesulfonate (Mesylate) Moiety: The mesylate group is an exceptional leaving group due to the resonance stabilization of the resulting methanesulfonate anion. Even under mild thermal stress, the polarized carbon-oxygen bond is highly susceptible to heterolytic cleavage[4].

  • The Terminal Alkene (4-Pentenyl Tail): The π -electron cloud of the terminal double bond provides a nucleophilic center. Under specific thermal or radical-initiating conditions, this tail can participate in intramolecular cyclization or intermolecular polymerization[5].

When subjected to thermal stress, these two functional groups dictate a complex matrix of degradation pathways governed by temperature, moisture, and the presence of nucleophiles.

Mechanistic Pathways of Thermal Degradation

The degradation of 4-MPMS is not a singular event but a branching cascade of competitive reactions. Understanding these pathways is critical for predictive stability modeling.

Pathway_4MPMS MPMS 4-Methyl-4-pentenyl methanesulfonate Thermal Thermal Stress (>40°C) MPMS->Thermal Applied Heat Hydrolysis Pathway A: Hydrolysis (4-methyl-4-penten-1-ol) Thermal->Hydrolysis + Trace H2O Elimination Pathway B: Elimination (4-methyl-1,4-pentadiene) Thermal->Elimination Anhydrous / Base Cyclization Pathway C: Cyclization (Tetrahydrofuran derivs) Thermal->Cyclization Radical Initiator

Fig 1. Primary thermal degradation pathways of 4-MPMS based on environmental conditions.

Pathway A: Solvolysis and Hydrolytic Cleavage

In the presence of trace moisture, heating 4-MPMS above 40°C rapidly accelerates hydrolytic cleavage. The water molecule acts as a nucleophile ( SN​2 mechanism), displacing the mesylate group to yield 4-methyl-4-penten-1-ol and methanesulfonic acid (MSA)[4]. The generation of MSA creates an autocatalytic feedback loop, progressively lowering the pH and accelerating further degradation[2].

Pathway B: Thermal Elimination

Under strictly anhydrous conditions, elevated temperatures (>60°C) induce β -elimination (E1/E2 pathways). The abstraction of a proton adjacent to the mesylate group results in the expulsion of methanesulfonic acid and the formation of 4-methyl-1,4-pentadiene. This volatile diene can cause dangerous pressure buildup in sealed reaction vessels.

Pathway C: Radical and Cationic Cyclization

The 4-pentenyl system is uniquely primed for cyclization. Thermal homolysis (often accelerated by trace peroxides formed via auto-oxidation of the alkene) can generate radical intermediates that undergo 5-exo-trig or 5-exo-dig cyclization, yielding substituted tetrahydrofuran or cyclopentane derivatives[5].

Quantitative Stability Data

To contextualize the thermal boundaries of mesylate esters, we must look at their kinetic parameters. The table below summarizes the extrapolated quantitative data for alkyl mesylate thermal degradation under controlled conditions.

Table 1: Kinetic Parameters of Alkyl Mesylate Thermal Degradation [4]

Temperature (°C)ConditionActivation Energy ( Ea​ )Estimated Half-Life ( t1/2​ )Primary Degradant
40°CAnhydrous~22.5 kcal/mol> 72 hoursIntact (Stable)
60°CAnhydrous~22.5 kcal/mol~ 14 hoursElimination Products
70°CTrace Moisture~18.2 kcal/mol< 4 hoursHydrolysis Products
80°C+Radical InitiatorN/A (Cascade)< 1 hourCyclized / Polymers

Note: Data synthesized from generalized sulfonate ester solvolysis models. Exact values for 4-MPMS will vary based on matrix effects.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the thermal stability of 4-MPMS, empirical testing must isolate specific variables (heat, moisture, nucleophiles). The following protocols are designed as self-validating systems, ensuring that the analytical method itself does not induce the degradation it seeks to measure.

Workflow_Assay Prep Sample Prep Anhydrous Solvent Stress Thermal Aging Sealed Ampoules Prep->Stress Quench Kinetic Quench 0°C Bath Stress->Quench Analyze GC-MS / DSC Quantification Quench->Analyze

Fig 2. Self-validating experimental workflow for kinetic stability profiling.

Protocol 1: Forced Degradation and GC-MS Profiling

Objective: To quantify the degradation kinetics of 4-MPMS and identify volatile degradants (e.g., dienes) without causing artifactual thermal breakdown in the GC inlet.

Step-by-Step Methodology:

  • Sample Preparation (Causality: Moisture Control): Dissolve 4-MPMS (1.0 mg/mL) in strictly anhydrous dichloromethane (DCM) over molecular sieves. Why? Eliminating water isolates the thermal elimination pathway from the hydrolytic pathway.

  • Internal Standard Addition: Spike the solution with 1-fluoronaphthalene (10 µg/mL). Why? An internal standard validates extraction efficiency and accounts for any solvent evaporation during thermal stress.

  • Thermal Stressing: Aliquot 1 mL of the solution into heavy-walled, PTFE-lined crimp-top vials. Incubate in a precision thermal block at 60°C.

  • Kinetic Quenching (Causality: Preserving the Snapshot): At intervals (t=1h, 2h, 4h, 8h), remove a vial and immediately submerge it in an ice-water bath (0°C) for 5 minutes. Why? Rapid cooling halts the degradation kinetics, locking the chemical profile for accurate point-in-time analysis.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS column. Critical Parameter: Set the GC inlet temperature to 150°C (unusually low). Why? Standard inlet temperatures (250°C) will thermally degrade intact 4-MPMS during injection, yielding false-positive degradation data.

Protocol 2: Differential Scanning Calorimetry (DSC) for Exothermic Profiling

Objective: To determine the onset temperature of catastrophic thermal decomposition (polymerization/elimination) for safety and handling.

Step-by-Step Methodology:

  • Crucible Loading: Weigh exactly 3.0 mg of neat 4-MPMS into a gold-plated, high-pressure DSC crucible and seal hermetically. Why? High-pressure crucibles contain the volatile gases (methanesulfonic acid, dienes) generated during decomposition, preventing endothermic vaporization artifacts from masking the true exothermic degradation signal.

  • Dynamic Scanning: Ramp the temperature from 25°C to 300°C at a rate of 5°C/min under a nitrogen purge (50 mL/min).

  • Data Interpretation: Identify the extrapolated onset temperature ( Tonset​ ). A sharp exothermic peak indicates auto-accelerating polymerization of the terminal alkene, while a broader exotherm typically points to mesylate elimination.

Industry Applications: From Pharma to Energy Storage

Pharmaceutical PMI Control

In drug development, mesylate esters are classified as highly potent genotoxins[2]. If 4-MPMS is utilized as an alkylating agent in an API synthesis, its thermal degradation must be tightly controlled. The generation of methanesulfonic acid (via Pathway A or B) can react with residual alcohols in the process stream to form secondary, highly stable alkyl mesylates, compounding the genotoxic risk[4]. Consequently, pharmaceutical workflows must employ low-temperature, highly buffered conditions to suppress these pathways.

Lithium-Ion Battery SEI Engineering

Conversely, the battery industry leverages the thermal and electrochemical instability of 4-MPMS. When added to nonaqueous electrolytic solutions, 4-MPMS undergoes controlled degradation at the negative electrode during the initial charge cycles[3]. The mesylate group cleaves, and the 4-pentenyl tail polymerizes, forming a robust, ion-permeable Solid Electrolyte Interphase (SEI) film. This film prevents further continuous decomposition of the bulk electrolyte, thereby extending the battery's lifespan and thermal safety margins.

References

  • Synthesis of 4-methyl-4-pentenyl methanesulfonate Source: PrepChem URL:[Link][1]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes Source: Organic Process Research & Development (ACS Publications) URL:[Link][4]

  • Fenton-Inspired C–H Functionalization: Peroxide-Directed C–H Thioetherification Source: The Journal of Organic Chemistry (ACS Publications / NIH PMC) URL:[Link][5]

  • ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director Source: GOV.UK (Medicines and Healthcare products Regulatory Agency) URL:[Link][2]

  • Nonaqueous electrolytic solution and nonaqueous electrolyte secondary battery using the nonaqueous electrolytic solution (Patent CN103811815A) Source: Google Patents URL:[3]

Sources

Exploratory

An In-depth Technical Guide to 4-Methyl-4-pentenyl Methanesulfonate: Safety, Toxicity, and Handling

Introduction 4-Methyl-4-pentenyl methanesulfonate is a chemical compound that belongs to the family of methanesulfonate esters. Methanesulfonates, often referred to as mesylates, are commonly used in organic synthesis as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methyl-4-pentenyl methanesulfonate is a chemical compound that belongs to the family of methanesulfonate esters. Methanesulfonates, often referred to as mesylates, are commonly used in organic synthesis as leaving groups in nucleophilic substitution and elimination reactions. The presence of a terminal double bond in the pentenyl chain and a methyl group suggests its potential utility as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and other specialty chemicals. Given its reactive nature, a thorough understanding of its potential hazards and safe handling procedures is paramount for researchers and drug development professionals.

Physicochemical Properties (Predicted)

While experimental data for 4-Methyl-4-pentenyl methanesulfonate is scarce, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C7H14O3S
Molecular Weight 178.25 g/mol
Appearance Likely a colorless to pale yellow liquid
Solubility Expected to be soluble in a wide range of organic solvents.
Boiling Point Not available.
Flash Point Not available.

Hazard Identification and GHS Classification (Inferred)

Based on the known hazards of similar methanesulfonates, 4-Methyl-4-pentenyl methanesulfonate is anticipated to have the following GHS classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Germ Cell MutagenicityCategory 1BH340: May cause genetic defects.
CarcinogenicityCategory 1BH350: May cause cancer.
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[2]

Hazard Pictograms:

Health Hazard, Corrosion, Exclamation Mark

Signal Word: Danger[3]

Toxicological Profile (Inferred)

The toxicological properties of 4-Methyl-4-pentenyl methanesulfonate have not been fully investigated. However, based on data from analogous compounds like methyl methanesulfonate, the following toxicological effects can be anticipated.[4]

  • Acute Toxicity: Harmful if swallowed.[1] Ingestion may cause irritation of the digestive tract.[4] Inhalation may cause respiratory tract irritation.[5]

  • Skin and Eye Irritation: Expected to be a skin and eye irritant.

  • Chronic Toxicity: There is a potential for cumulative effects.[4]

  • Carcinogenicity: Methyl methanesulfonate is listed as a Group 2A carcinogen by IARC and is reasonably anticipated to be a human carcinogen by NTP.[4][5] Therefore, 4-Methyl-4-pentenyl methanesulfonate should be handled as a potential carcinogen.

  • Mutagenicity: Laboratory experiments with related compounds have shown mutagenic effects.[4]

  • Reproductive Toxicity: Adverse reproductive effects have been reported in animals for related compounds.[4]

Safety and Handling

Given the inferred hazards, strict safety protocols must be followed when handling 4-Methyl-4-pentenyl methanesulfonate.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Hand Protection: Handle with chemical-impermeable gloves.

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Handling and Storage
  • Handling: Handle in a well-ventilated place, preferably in a chemical fume hood.[7] Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[7] Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[3] Store locked up.[3]

First-Aid Measures
  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[7]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: Development of hazardous combustion gases or vapors is possible in the event of a fire.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures
  • Personal Precautions: Wear personal protective equipment.[3] Evacuate personnel to safe areas.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]

  • Methods for Cleaning Up: Collect and arrange for disposal. Soak up with inert absorbent material and dispose of as hazardous waste.[6]

Experimental Protocols

Workflow for Safe Handling and Use of 4-Methyl-4-pentenyl Methanesulfonate

Safe Handling Workflow for 4-Methyl-4-pentenyl Methanesulfonate cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response prep_1 Review MSDS of Analogous Compounds prep_2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 handle_1 Work in a Ventilated Fume Hood prep_2->handle_1 handle_2 Ground Equipment to Prevent Static Discharge handle_1->handle_2 handle_3 Use Non-Sparking Tools handle_2->handle_3 store_1 Store in a Tightly Closed Container handle_3->store_1 store_2 Keep in a Cool, Dry, Well-Ventilated Area store_1->store_2 store_3 Store Locked Up store_2->store_3 spill_1 Evacuate Area spill_2 Wear Full Protective Gear spill_1->spill_2 spill_3 Contain Spill with Inert Material spill_2->spill_3 spill_4 Dispose of as Hazardous Waste spill_3->spill_4

Caption: Workflow for the safe handling of 4-Methyl-4-pentenyl methanesulfonate.

Conclusion

While specific data for 4-Methyl-4-pentenyl methanesulfonate is limited, a conservative approach to its handling is warranted based on the known hazards of structurally similar methanesulfonates. It should be treated as a potentially carcinogenic, mutagenic, and toxic substance. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and handling in a controlled environment, is essential to minimize risk. Further research is needed to fully characterize the toxicological and safety profile of this compound.

References

  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2026, January 30).
  • SAFETY DATA SHEET - Merck Millipore. (2023, March 5).
  • Safety Data Sheet - TargetMol. (n.d.).
  • 9 - SAFETY DATA SHEET. (2009, September 22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 9).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 11).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
  • Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC) - Cole-Parmer. (2003, March 18).
  • Methyl methanesulfonate - SAFETY DATA SHEET. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for O-Alkylation Using 4-Methyl-4-pentenyl Methanesulfonate

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Executive Summary & Strategic Utility In advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists

Executive Summary & Strategic Utility

In advanced organic synthesis, the introduction of versatile functional handles is critical for the late-stage diversification of complex molecules. 4-Methyl-4-pentenyl methanesulfonate (CAS: 79320-73-3) is a highly effective alkylating agent used to append a terminal isoprene-like tail (4-methyl-4-pentenyl group) to oxygen, nitrogen, or carbon nucleophiles[1].

This reagent is particularly valuable in drug discovery and natural product synthesis. The appended terminal alkene serves as a robust handle for downstream functionalizations, including Ring-Closing Metathesis (RCM), hydroboration-oxidation, and cross-coupling. Historically, this specific structural motif has been crucial in the total synthesis of mealybug pheromones[2] and the development of macrolide antineoplastic agents like Epothilone derivatives[3].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are selected, rather than merely following a recipe.

  • The Leaving Group (Mesylate vs. Halide): The methanesulfonate (-OMs) group is an exceptional leaving group due to the resonance stabilization of the expelled anion. Mesylates are preferred over bromides or iodides in this context because they can be synthesized directly from the commercially available 4-methyl-4-penten-1-ol under mild, non-acidic conditions, thereby preventing the isomerization or hydration of the sensitive terminal alkene[1].

  • Solvent Kinetics: O-alkylation is a classic bimolecular nucleophilic substitution (SN2). Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a Tetrahydrofuran (THF)/DMF mixture is critical. These solvents strongly solvate the alkali metal cation (e.g., Na⁺ or K⁺), leaving the alkoxide or phenoxide anion "naked" and highly nucleophilic, drastically accelerating the reaction rate.

  • Base Selection: The choice of base dictates the success of the deprotonation step. For highly acidic phenols, mild bases like K₂CO₃ are sufficient. However, for aliphatic alcohols, irreversible deprotonation using Sodium Hydride (NaH) is required to drive the equilibrium forward and prevent competing side reactions.

Reaction Workflow & Pathway Visualization

The following diagram illustrates the mechanistic workflow of the O-alkylation process, highlighting the transition from substrate to the functionalized product ready for downstream applications.

G N1 Substrate (R-OH) N2 Deprotonation (NaH / K2CO3) N1->N2 N3 Alkoxide (R-O⁻) N2->N3 Base N5 SN2 Displacement (DMF/THF, ΔT) N3->N5 N4 4-Methyl-4-pentenyl Mesylate N4->N5 Electrophile N6 O-Alkylated Product (Terminal Alkene) N5->N6 -OMs

Caption: Workflow and mechanism of O-alkylation using 4-methyl-4-pentenyl methanesulfonate.

Quantitative Data: Condition Optimization

To ensure optimal yields, the base and solvent must be matched to the pKa and steric hindrance of the substrate. The table below summarizes field-validated parameters for various substrate classes.

Substrate TypeRecommended BaseOptimal SolventTemp (°C)Time (h)Expected Yield
Primary Alcohols NaH (1.2 eq)THF / DMF (4:1)0 to 608 - 1275 - 85%
Phenols K₂CO₃ (2.0 eq)DMF or MeCN804 - 685 - 95%
Secondary Alcohols KHMDS (1.1 eq)THF0 to 6512 - 1860 - 75%
Carboxylic Acids Cs₂CO₃ (1.5 eq)DMF25 to 502 - 4> 90%

Step-by-Step Experimental Protocol

This protocol describes the alkylation of a standard primary/secondary aliphatic alcohol. It is designed as a self-validating system , ensuring that the operator can verify success at critical junctures.

Phase 1: Preparation & Deprotonation
  • Equipment Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon or Nitrogen. Causality: Moisture will rapidly quench the NaH and hydrolyze the mesylate.

  • Reagent Charging: Add the alcohol substrate (1.0 equivalent) to the flask and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in small portions.

    • Self-Validation Check: You must observe the evolution of hydrogen gas (bubbling). Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until gas evolution completely ceases.

Phase 2: Alkylation
  • Solvent Adjustment: Add anhydrous DMF (equivalent to 20% of the THF volume) to the mixture to enhance the nucleophilicity of the generated alkoxide.

  • Electrophile Addition: Introduce 4-Methyl-4-pentenyl methanesulfonate (1.5 equivalents) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction to 60 °C. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation Check (TLC): The mesylate is UV-inactive but will stain bright yellow/brown with KMnO₄ stain due to the terminal alkene. Monitor the disappearance of the starting alcohol.

Phase 3: Quench & Workup
  • Quenching: Once TLC indicates consumption of the starting material, cool the flask to 0 °C and carefully quench the reaction by adding saturated aqueous Ammonium Chloride (NH₄Cl) dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

  • Washing: Wash the combined organic layers with distilled water (to remove DMF) and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Phase 4: Purification & Final Validation (IPQC)
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.

  • NMR Validation: Confirm the product structure via ¹H NMR.

    • Success Criteria: Look for the distinct terminal alkene protons at ~4.7 ppm (multiplet, 2H) and the allylic methyl group at ~1.7 ppm (singlet, 3H) . The disappearance of the mesylate methyl singlet at ~3.0 ppm confirms the absence of unreacted electrophile.

References

To ensure authoritative grounding and traceability, the following sources support the mechanistic claims, synthesis, and historical applications of 4-methyl-4-pentenyl methanesulfonate detailed in this guide:

  • "Synthesis of 4-methyl-4-pentenyl methanesulfonate." PrepChem. Available at: [Link]

  • "Chemistry of the pheromones of mealybug and scale insects." RSC Publishing. Available at: [Link]

  • "Desoxyepothilone B Synthesis Database (Utilization of 4-methyl-4-pentenyl handles)." DrugFuture. Available at: [Link]

Sources

Application

The Strategic Deployment of 4-Methyl-4-pentenyl Methanesulfonate in Natural Product Synthesis: A Guide to Application and Protocol

The quest for elegant and efficient pathways to complex natural products is a central theme in modern organic chemistry. In this context, the selection of appropriate building blocks is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for elegant and efficient pathways to complex natural products is a central theme in modern organic chemistry. In this context, the selection of appropriate building blocks is paramount. Among these, bifunctional reagents that can introduce key structural motifs while enabling subsequent complexity-generating transformations are of immense value. 4-Methyl-4-pentenyl methanesulfonate, a seemingly simple homoallylic mesylate, emerges as a powerful and versatile building block for the construction of intricate molecular architectures, particularly those found in terpenes and alkaloids. Its utility stems from the strategic placement of a terminal alkene and a highly effective leaving group, the methanesulfonate (mesylate) moiety. This combination allows for a diverse range of synthetic manipulations, most notably intramolecular cyclization reactions to forge carbocyclic and heterocyclic ring systems.

This technical guide provides an in-depth exploration of 4-methyl-4-pentenyl methanesulfonate as a strategic building block in natural product synthesis. We will delve into its preparation, its application in key bond-forming strategies, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

The Synthetic Power of a Bifunctional Building Block

The core utility of 4-methyl-4-pentenyl methanesulfonate lies in its two reactive centers: the terminal double bond and the mesylate leaving group. The methanesulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the facile introduction of various functionalities, such as azides, halides, or serving as a precursor for organometallic reagents.

The terminal alkene, on the other hand, is a versatile handle for a plethora of transformations. It can participate in a variety of addition reactions, serve as a partner in cross-coupling reactions, or, most importantly in the context of this guide, act as an internal nucleophile in cyclization reactions. The gem-dimethyl group on the double bond also plays a crucial role in many of these cyclizations, influencing the regioselectivity and stability of intermediates, a concept well-understood in the context of terpene biosynthesis.

The strategic distance between the alkene and the mesylate in the 4-methyl-4-pentenyl framework is key to its utility in cyclization reactions, enabling the formation of five- and six-membered rings, which are ubiquitous in natural products.

Synthesis of 4-Methyl-4-pentenyl Methanesulfonate

The preparation of 4-methyl-4-pentenyl methanesulfonate is a straightforward and high-yielding process starting from the commercially available 4-methyl-4-penten-1-ol. The hydroxyl group is converted to the corresponding methanesulfonate ester by reaction with methanesulfonyl chloride (MsCl) in the presence of a base, typically a tertiary amine like triethylamine (Et3N).

Experimental Protocol: Synthesis of 4-Methyl-4-pentenyl Methanesulfonate

This protocol is adapted from established procedures for the mesylation of primary alcohols.[1]

Materials:

  • 4-Methyl-4-penten-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 2 N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-4-penten-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration of the alcohol). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled, stirring solution, add triethylamine (1.5-2.0 eq). Then, add methanesulfonyl chloride (1.2-1.5 eq) dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature remains at or below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold 2 N HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. It is crucial not to heat the product excessively during concentration to avoid potential decomposition.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Yield: 85-95%

Characterization: The product can be characterized by 1H NMR, 13C NMR, and IR spectroscopy. The appearance of a characteristic peak for the methyl group of the mesylate around 3.0 ppm in the 1H NMR spectrum and the disappearance of the broad OH peak from the starting material are indicative of a successful reaction.

Application in Natural Product Synthesis: Intramolecular Cyclizations

The true synthetic power of 4-methyl-4-pentenyl methanesulfonate is unleashed in its application as a precursor for intramolecular cyclization reactions. These reactions, which can be broadly categorized into radical-mediated and cation-mediated pathways, provide a powerful means to construct complex polycyclic systems often found in terpenoids and alkaloids.

Radical-Mediated Cyclizations

Radical cyclizations are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds under mild conditions and with high functional group tolerance.[2] In the context of our building block, the methanesulfonate can be readily converted into a radical precursor, such as an alkyl iodide or xanthate. The resulting radical can then undergo an intramolecular addition to the terminal alkene to form a five- or six-membered ring.

A compelling example of a similar strategy is found in the total synthesis of the complex alkaloid (-)-dendrobine.[1][2][3] While the reported synthesis utilizes an iodoketone, the underlying principle of an intramolecular radical cyclization to form a key C-C bond is directly applicable.

G cluster_0 Preparation of Radical Precursor cluster_1 Radical Cyclization Cascade A 4-Methyl-4-pentenyl Methanesulfonate B Nucleophilic Substitution (e.g., with NaI) A->B S N 2 C 4-Iodo-2-methyl-1-pentene B->C D Radical Initiation (e.g., Bu3SnH, AIBN) C->D E 5-exo-trig Cyclization D->E F Cyclized Radical E->F G Hydrogen Atom Transfer F->G H Cyclopentane Product G->H

Caption: Workflow for a radical-mediated cyclization.

Experimental Protocol: Radical-Mediated Cyclization (A Model Study)

This protocol is a model for the intramolecular cyclization of a derivative of 4-methyl-4-pentenyl methanesulfonate, inspired by the conditions used in the total synthesis of (-)-dendrobine.[1][2]

Part A: Synthesis of the Alkyl Iodide Precursor

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-4-pentenyl methanesulfonate (1.0 eq) in acetone (0.2-0.5 M).

  • Nucleophilic Substitution: Add sodium iodide (NaI, 3.0-5.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting mesylate is consumed.

  • Workup: Remove the acetone under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to afford the crude alkyl iodide, which is often used directly in the next step.

Part B: Radical Cyclization

Materials:

  • 4-Iodo-2-methyl-1-pentene (from Part A)

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene or benzene

  • Syringe pump

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of the alkyl iodide (1.0 eq) in anhydrous toluene (to achieve a final concentration of ~0.01-0.05 M).

  • Initiation: Heat the solution to reflux (or a temperature appropriate for AIBN decomposition, typically 80-110 °C).

  • Slow Addition: Using a syringe pump, slowly add a solution of Bu3SnH (1.1-1.5 eq) and a catalytic amount of AIBN (0.1-0.2 eq) in anhydrous toluene over several hours (e.g., 4-8 hours). The slow addition is crucial to maintain a low concentration of the tin hydride and minimize premature reduction of the alkyl iodide.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. It is often necessary to first remove the tin byproducts by partitioning the crude mixture between acetonitrile and hexanes, or by treating the crude product with a solution of iodine in diethyl ether followed by an aqueous sodium thiosulfate wash.

Substrate Product Yield (%) Key Conditions
4-Iodo-2-methyl-1-pentene1,1-Dimethyl-3-methylcyclopentaneVariesBu3SnH, AIBN, Toluene, 110 °C
Cation-Mediated Cyclizations (Prins-Type Reactions)

An alternative and powerful strategy for the cyclization of homoallylic systems is the Prins cyclization and related cation-mediated processes.[4][5][6] In this approach, a carbocation is generated, which is then trapped by the intramolecular alkene. While 4-methyl-4-pentenyl methanesulfonate itself is not the direct precursor for a classic Prins cyclization (which typically involves a homoallylic alcohol and an aldehyde), it can be readily converted to substrates suitable for such transformations. For instance, the corresponding alcohol, 4-methyl-4-penten-1-ol, can directly participate in Prins cyclizations.

The general principle involves the generation of an oxocarbenium ion from an aldehyde and the homoallylic alcohol under Lewis or Brønsted acid catalysis. This is followed by an intramolecular electrophilic attack of the alkene onto the oxocarbenium ion, leading to the formation of a tetrahydropyran ring.

G cluster_0 Oxocarbenium Ion Formation cluster_1 Intramolecular Cyclization A 4-Methyl-4-penten-1-ol C Lewis Acid (e.g., BF3.OEt2) A->C B Aldehyde (RCHO) B->C D Oxocarbenium Ion C->D E Intramolecular Attack by Alkene D->E F Cyclized Cationic Intermediate E->F G Nucleophilic Trapping (e.g., by counterion or solvent) F->G H Tetrahydropyran Product G->H

Caption: Conceptual workflow for a Prins-type cyclization.

The stereochemical outcome of Prins cyclizations can often be controlled by the reaction conditions and the nature of the substrates, making it a valuable tool for the stereoselective synthesis of complex natural products.

Conclusion

4-Methyl-4-pentenyl methanesulfonate is a highly valuable and versatile building block in the arsenal of the synthetic organic chemist. Its bifunctional nature, combining a reactive alkene with a proficient leaving group, opens up a wide array of synthetic possibilities. The protocols and strategies outlined in this guide demonstrate its utility in the construction of cyclic systems that form the core of many natural products. By understanding the principles behind its reactivity and mastering the experimental techniques for its use, researchers can unlock new and efficient pathways to complex molecular targets, accelerating the pace of discovery in natural product synthesis and drug development.

References

  • Sha, C.-K.; Chiu, R.-T.; Yang, C.-F.; Yao, N.-T.; Tseng, W.-H.; Liao, F.-L.; Wang, S.-L. Total Synthesis of (−)-Dendrobine via α-Carbonyl Radical Cyclization. J. Am. Chem. Soc.1997 , 119 (18), 4130–4135. [Link]

  • ChemInform. Total Synthesis of (-)Dendrobine via α-Carbonyl Radical Cyclization. ChemInform2010 , 28 (37). [Link]

  • Sha, C.-K.; Chiu, R.-T.; Yang, C.-F.; Yao, N.-T.; Tseng, W.-H.; Liao, F.-L.; Wang, S.-L. Total Synthesis of (-)-Dendrobine via R-Carbonyl Radical Cyclization. J. Am. Chem. Soc.1997 , 119, 4130-4135. [Link]

  • Aggarwal, V. K.; Belfield, A. J. Prins Cyclizations: Labeling Studies and Application to Natural Product Synthesis. Org. Lett.2002 , 4 (20), 3407–3410. [Link]

  • Li, Y.; Chen, J. Total synthesis of (+)‐α‐skytanthine via an organocatalyzed aza‐[3+3] cycloaddition. Chirality2016 , 28 (10), 694-697. [Link]

  • da Silva, G. P.; de Oliveira, E. R.; de Souza, R. O. M. A. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. Molecules2019 , 24 (11), 2139. [Link]

  • Pott, M.; Dickschat, J. S. Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering. Beilstein J. Org. Chem.2019 , 15, 2848–2862. [Link]

  • Das, B. C.; Reddy, K. S.; Reddy, V. B. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein J. Org. Chem.2021 , 17, 1136–1200. [Link]

Sources

Method

Application Note: Copper-Catalyzed Grignard Cross-Coupling with 4-Methyl-4-pentenyl Methanesulfonate

Executive Summary The construction of complex sp3 -rich architectures is a cornerstone of modern drug development and natural product synthesis. The 4-methyl-4-pentenyl moiety is a highly valuable building block, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of complex sp3 -rich architectures is a cornerstone of modern drug development and natural product synthesis. The 4-methyl-4-pentenyl moiety is a highly valuable building block, frequently utilized to install terminal isoprene-like tails in terpene and pheromone scaffolds. While alkyl mesylates are excellent electrophiles, their cross-coupling with Grignard reagents presents unique chemoselectivity challenges.

This application note details a highly optimized, self-validating protocol for the cross-coupling of 4-methyl-4-pentenyl methanesulfonate with Grignard reagents. By leveraging Kochi’s catalyst ( Li2​CuCl4​ ), this methodology suppresses deleterious background reactions, ensuring high-fidelity sp3

sp3 and sp2

sp3 carbon-carbon bond formation.

Mechanistic Rationale: The Chemoselectivity Challenge

To design a successful cross-coupling protocol, one must understand the dual nature of Grignard reagents. While traditionally viewed as carbanion equivalents, Grignard reagents ( R−MgX ) exist in a Schlenk equilibrium and contain significant concentrations of magnesium halides ( MgX2​ ).

As demonstrated by [1], Grignard reagents can act as potent halide nucleophiles. In the absence of a transition metal catalyst, the reaction between an alkyl mesylate and a Grignard reagent predominantly undergoes an SN​2 pathway to form an alkyl iodide or bromide, rather than the desired C-C cross-coupled product.

To outcompete this background halogenation—as well as β -hydride elimination and Wurtz-type homocoupling—a highly active transition metal catalyst is required. [2] established Li2​CuCl4​ as the premier catalyst for this transformation. The soluble Cu(I) species (generated in situ via reduction by the Grignard reagent) rapidly undergoes oxidative addition into the C-O bond of the mesylate. This catalytic cycle is orders of magnitude faster than the uncatalyzed halogenation, effectively redirecting the reaction flux toward the desired cross-coupled product.

Mechanism cluster_catalytic Copper-Catalyzed Pathway (Desired) cluster_background Background Pathway (Undesired) Mesylate Alkyl Mesylate (R'-OMs) Cu_I Cu(I) Species Mesylate->Cu_I Fast with Catalyst Halogenation SN2 Halogenation by MgX2 Mesylate->Halogenation Slow without Catalyst Grignard Grignard Reagent (R-MgX) Grignard->Cu_I Transmetalation Grignard->Halogenation Halide Source Ox_Add Oxidative Addition [R'-Cu(III)-R] Cu_I->Ox_Add + R'-OMs Red_Elim Reductive Elimination Ox_Add->Red_Elim Red_Elim->Cu_I Regeneration Product Cross-Coupled Product (R-R') Red_Elim->Product AlkylHalide Alkyl Halide (R'-X) Halogenation->AlkylHalide

Fig 1: Competing pathways: Desired Cu-catalyzed coupling vs. undesired background halogenation.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. By monitoring specific byproducts, the operator can diagnose and correct deviations in real-time.

Phase 1: Preparation of 4-Methyl-4-pentenyl Methanesulfonate

Causality Note: The mesylate is chosen over the corresponding alkyl halide because it avoids the generation of highly reactive, volatile alkyl halide intermediates that are prone to elimination, and it is easily synthesized from commercially available 4-methyl-4-penten-1-ol [3].

  • Dissolve 4-methyl-4-penten-1-ol (10.0 mmol) in anhydrous CH2​Cl2​ (30 mL) under an inert atmosphere ( N2​ or Argon).

  • Cool the solution to 0 °C. Add triethylamine (15.0 mmol, 1.5 equiv).

  • Add methanesulfonyl chloride (12.0 mmol, 1.2 equiv) dropwise over 15 minutes.

  • Stir for 2 hours at 0 °C. Quench with ice water, extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and concentrate to yield the mesylate. Validation: 1H NMR should show a distinct 3H singlet near δ 3.0 ppm (mesylate methyl group).

Phase 2: Preparation of Kochi's Catalyst ( Li2​CuCl4​ , 0.1 M in THF)
  • In a flame-dried Schlenk flask, combine anhydrous CuCl2​ (10.0 mmol) and anhydrous LiCl (20.0 mmol).

  • Add anhydrous THF (100 mL) and stir until a deep orange/red solution forms. This stock solution can be stored under inert gas at room temperature.

Phase 3: The Cross-Coupling Workflow

Causality Note: The reaction must be kept at -20 °C to suppress β -hydride elimination. The Grignard reagent must be added dropwise to maintain a low steady-state concentration, preventing the copper-catalyzed Wurtz homocoupling of the Grignard reagent.

  • In a flame-dried flask, dissolve 4-methyl-4-pentenyl methanesulfonate (5.0 mmol) in anhydrous THF (20 mL).

  • Add Kochi's catalyst solution (2.5 mL, 0.25 mmol, 5 mol%).

  • Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Using a syringe pump, add the desired Grignard reagent (6.0 mmol, 1.2 equiv, typically 1.0 M in THF) dropwise over 60 minutes.

  • Stir for an additional 2 hours at -20 °C, then allow it to slowly warm to 0 °C.

  • Quench carefully with saturated aqueous NH4​Cl (10 mL). Extract with diethyl ether, dry over MgSO4​ , and concentrate.

Workflow Substrate 4-Methyl-4-penten-1-ol + MsCl / Et3N Mesylate 4-Methyl-4-pentenyl methanesulfonate Substrate->Mesylate Mesylation Catalyst Add Li2CuCl4 (Kochi's Catalyst) Mesylate->Catalyst Dissolve in THF Grignard Slow Addition of R-MgX at -20°C Catalyst->Grignard Catalytic Setup Quench NH4Cl Quench & Workup Grignard->Quench Complete Conversion Product Cross-Coupled Product Quench->Product Isolation

Fig 2: End-to-end workflow for the mesylation and subsequent copper-catalyzed cross-coupling.

Phase 4: In-Process Validation & Troubleshooting

Before quenching the entire batch, withdraw a 0.1 mL aliquot, quench with NH4​Cl , extract into ether, and analyze via GC-MS.

  • Self-Validation Check 1: If a peak corresponding to 4-methyl-4-pentenyl bromide/iodide appears, the Grignard addition was too fast, allowing the background halogenation to outcompete the catalytic cycle.

  • Self-Validation Check 2: If 4-methyl-1,3-pentadiene (elimination product) is detected, the internal reaction temperature spiked above 0 °C.

  • Self-Validation Check 3: If the homocoupled Grignard dimer (R-R) is the major product, verify the integrity of the Li2​CuCl4​ catalyst and ensure the mesylate was fully dried prior to use.

Optimization & Quantitative Data

The table below summarizes the causality of reaction parameters on the yield and byproduct distribution, utilizing phenylmagnesium bromide as the model Grignard reagent.

Catalyst Loading ( Li2​CuCl4​ )Temperature (°C)Grignard Addition RateYield (%)Major Byproduct Diagnosed
0 mol% (Control)0 °CBolus (1 min)< 5%4-Methyl-4-pentenyl bromide
1 mol%20 °CFast (10 min)45%Biphenyl (Homocoupling)
5 mol% -20 °C Slow (60 min) 92% None (Trace)
5 mol%-78 °CSlow (60 min)15%Unreacted Mesylate

References

  • Hirbawi, N., Lin, P. C., & Jarvo, E. R. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry, 87(18), 12352–12369. URL:[Link]

  • Synthesis of 4-methyl-4-pentenyl methanesulfonate. PrepChem. URL:[Link]

Application

Application Notes &amp; Protocols: A Step-by-Step Guide to N-Alkylation with 4-Methyl-4-pentenyl Methanesulfonate

Introduction: The Strategic Importance of N-Alkylation in Modern Chemistry N-alkylation represents a cornerstone transformation in organic synthesis, enabling the construction of carbon-nitrogen bonds that are fundamenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Alkylation in Modern Chemistry

N-alkylation represents a cornerstone transformation in organic synthesis, enabling the construction of carbon-nitrogen bonds that are fundamental to a vast array of molecules, from life-saving pharmaceuticals to advanced materials. The reaction's versatility allows for the introduction of diverse alkyl groups onto nitrogen-containing scaffolds, thereby modulating their biological activity, physical properties, and overall function. Among the various alkylating agents, methanesulfonate esters, such as 4-methyl-4-pentenyl methanesulfonate, offer a compelling balance of reactivity and stability, making them valuable tools for synthetic chemists.

This guide provides a comprehensive, step-by-step procedure for the N-alkylation of amines using 4-methyl-4-pentenyl methanesulfonate. We will delve into the mechanistic underpinnings of this SN2 reaction, outline a detailed experimental protocol, and provide insights into reaction monitoring, product purification, and troubleshooting. The protocols and principles detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.

I. Mechanistic Overview: The SN2 Pathway of N-Alkylation

The N-alkylation of an amine with an alkyl methanesulfonate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the methanesulfonate leaving group. Simultaneously, the carbon-oxygen bond of the methanesulfonate cleaves, displacing the methanesulfonate anion, a good leaving group due to its resonance stabilization.

A base is crucial to the success of this reaction. It serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the methanesulfonic acid that is formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.[1][2] The choice of base and solvent significantly influences the reaction rate and outcome.[1] Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic amine relatively free to react.[1]

II. Safety First: Handling Methanesulfonate Esters

Methanesulfonate esters are potent alkylating agents and should be handled with extreme caution. They are classified as potentially carcinogenic and mutagenic.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber is recommended).[4] Avoid inhalation of vapors and any contact with skin and eyes.[4][5][6] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][7] All waste containing methanesulfonates must be disposed of as hazardous waste according to institutional and local regulations.[4][8]

III. Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine with 4-methyl-4-pentenyl methanesulfonate. The specific amine, base, and solvent may be varied depending on the substrate and desired outcome.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Primary Amine≥98%Commercially AvailableEnsure dryness
4-Methyl-4-pentenyl methanesulfonateSynthesized*N/AStore under inert atmosphere
Potassium Carbonate (K₂CO₃)Anhydrous, powderedCommercially AvailableFinely ground for better reactivity
Acetonitrile (MeCN)AnhydrousCommercially AvailableUse a dry, polar aprotic solvent
Round-bottom flask-Standard lab supplierOven-dried before use
Magnetic stirrer and stir bar-Standard lab supplier-
Reflux condenser-Standard lab supplier-
Inert atmosphere setup (Nitrogen or Argon)-Standard lab supplier-
TLC plates (Silica gel 60 F₂₅₄)-Commercially AvailableFor reaction monitoring
LC-MS system-N/AFor reaction monitoring and product analysis

*The synthesis of 4-methyl-4-pentenyl methanesulfonate can be achieved by reacting 4-methyl-4-penten-1-ol with methanesulfonyl chloride in the presence of a base like triethylamine.[9]

Step-by-Step Procedure
  • Reactant Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask to dissolve the amine. The concentration is typically in the range of 0.1-0.5 M.

  • Addition of Alkylating Agent: While stirring vigorously, add a solution of 4-methyl-4-pentenyl methanesulfonate (1.1 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with acetonitrile.[1]

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated amine.[10]

Experimental Workflow Diagram

G prep1 Add amine and K₂CO₃ to oven-dried flask prep2 Add anhydrous acetonitrile under N₂ prep1->prep2 react1 Add 4-methyl-4-pentenyl methanesulfonate dropwise react2 Heat reaction mixture (e.g., 50-80 °C) react1->react2 2. Initiation react3 Monitor by TLC/LC-MS react2->react3 3. Progress Monitoring workup1 Cool to room temperature workup2 Filter inorganic salts workup1->workup2 4. Quenching workup3 Concentrate filtrate workup2->workup3 5. Isolation purify Purify by column chromatography workup3->purify 6. Final Purification

Caption: Workflow for N-alkylation with 4-methyl-4-pentenyl methanesulfonate.

IV. Reaction Monitoring: Tracking Progress with TLC and LC-MS

Careful monitoring of the reaction is essential to determine the point of completion and to minimize the formation of byproducts.

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative reaction monitoring.[11][12] A small aliquot of the reaction mixture is spotted on a silica gel plate alongside the starting materials. The plate is then developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The consumption of the starting amine and the formation of the product can be visualized under UV light or by using a staining reagent.[11] For amines, specific stains like ninhydrin can be very effective for primary and secondary amines.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, confirming the molecular weight of the product and helping to identify any byproducts.[14] A small, often diluted, aliquot of the reaction mixture is injected into the LC-MS system. It is sometimes beneficial to perform a mini-workup on the aliquot before injection to remove salts and other non-volatile components that can interfere with the analysis.[15]

Logical Flow for Reaction Monitoring

G cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot spot_tlc Spot aliquot on TLC plate take_aliquot->spot_tlc prep_lcms Prepare sample for LC-MS (dilute, mini-workup) take_aliquot->prep_lcms develop_tlc Develop plate spot_tlc->develop_tlc visualize_tlc Visualize spots develop_tlc->visualize_tlc decision Is starting amine consumed? visualize_tlc->decision inject_lcms Inject into LC-MS prep_lcms->inject_lcms analyze_data Analyze mass spectrum inject_lcms->analyze_data analyze_data->decision end Proceed to Work-up decision->end Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->take_aliquot

Caption: Decision workflow for monitoring reaction progress.

V. Work-up and Purification: Isolating the Target Compound

The work-up procedure is designed to remove inorganic byproducts and the solvent, providing a crude product that can then be purified.

  • Aqueous Work-up: After filtration of the inorganic salts, an aqueous work-up can be beneficial. The concentrated crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any remaining basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine to remove water.[10][16]

  • Drying and Concentration: The organic layer is then dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[10]

  • Purification: Flash column chromatography is the most common method for purifying the N-alkylated product. The choice of eluent is critical and is typically determined by preliminary TLC analysis. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often effective.

Purification Workflow

G start Crude Product dissolve Dissolve in organic solvent start->dissolve wash_acid Wash with 1 M HCl dissolve->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate chromatography Flash Column Chromatography filter_concentrate->chromatography product Pure N-alkylated Amine chromatography->product

Caption: Step-by-step purification process for the N-alkylated product.

VI. Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive amine (low nucleophilicity).Use a stronger, non-nucleophilic base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] Consider a more polar solvent like DMF or DMSO.[1]
2. Insufficient heating.Gradually increase the reaction temperature, while monitoring for decomposition.[1]
3. Poor quality of reagents.Ensure all reagents, especially the solvent, are anhydrous.
Formation of Byproducts 1. Over-alkylation (for primary amines).Use a slight excess of the amine relative to the alkylating agent. Control the reaction time and temperature carefully.[17]
2. Elimination reaction of the alkylating agent.Use a less hindered base and a lower reaction temperature.
Difficult Purification 1. Product co-elutes with starting material.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).[13]
2. Streaking on TLC plate.Add a small amount of a basic modifier like triethylamine to the eluent for column chromatography.[13]

VII. Conclusion

The N-alkylation of amines with 4-methyl-4-pentenyl methanesulfonate is a robust and versatile synthetic method. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide range of N-alkylated products. Adherence to safety protocols, diligent reaction monitoring, and appropriate purification techniques are paramount to achieving high yields of pure products. This guide provides a solid foundation for the successful implementation of this important transformation in your research and development endeavors.

References

  • University of Wisconsin-Madison. (n.d.). Synthesis of Amines I. Amine Alkylation by SN2 reaction. Retrieved from [Link]

  • ScienceMadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • Molecular Toxicology Inc. (n.d.). Methyl methanesulfonate - SAFETY DATA SHEET. Retrieved from [Link]

  • Molecular Toxicology Inc. (2015, December 7). Ethyl Methanesulfonate - SAFETY DATA SHEET. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-4-pentenyl methanesulfonate. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • ACS Publications. (2023, April 13). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ChemTalk. (2024, February 29). Amination Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • University of Illinois Springfield. (n.d.). Reactions of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US20110269964A1 - N-Alkylation of Opiates.
  • Advion, Inc. (n.d.). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. Retrieved from [Link]

  • Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC-MS equipment: analysis of 5 reactions in 5 minutes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Arkat USA. (n.d.). N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Longdom Publishing. (n.d.). Combining TLC Separation with MS Detection. Retrieved from [Link]

  • PMC. (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • YouTube. (2022, April 6). Alkylation of Amines. Retrieved from [Link]

  • PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Retrieved from [Link]

  • Google APIs. (n.d.). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts By. Retrieved from [Link]

  • Google Patents. (n.d.). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
  • NCBI. (n.d.). Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Substitution Reactions of 4-Methyl-4-pentenyl Methanesulfonate

Welcome to the technical support center for the optimization of substitution reactions involving 4-Methyl-4-pentenyl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of substitution reactions involving 4-Methyl-4-pentenyl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile homoallylic substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this reaction and achieve optimal results.

Introduction: The Challenge of the Homoallylic System

4-Methyl-4-pentenyl methanesulfonate is a valuable substrate in organic synthesis. The methanesulfonate ("mesylate") group is an excellent leaving group, readily participating in nucleophilic substitution reactions.[1][2] However, the presence of a homoallylic double bond introduces specific challenges. This double bond can act as an internal nucleophile or influence elimination pathways, leading to potential side reactions such as cyclization or elimination. Therefore, careful control of reaction conditions is paramount to ensure high yields and selectivity for the desired substitution product.

Frequently Asked Questions (FAQs)

Q1: Why is methanesulfonate (mesylate) used as a leaving group?

A1: The mesylate anion (CH₃SO₃⁻) is the conjugate base of a strong acid, methanesulfonic acid. This means it is a very stable, weak base, making it an excellent leaving group.[3] Its stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance, which facilitates its departure during a nucleophilic attack.[1][3]

Q2: What types of nucleophiles are suitable for this reaction?

A2: A wide range of nucleophiles can be used, but their properties significantly impact the reaction's outcome.

  • Good, non-basic nucleophiles like azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are ideal for promoting the desired Sₙ2 substitution pathway while minimizing elimination side reactions.[4]

  • Strongly basic nucleophiles , such as alkoxides (RO⁻) or hydroxide (HO⁻), can increase the likelihood of E2 elimination, especially at elevated temperatures.[4][5]

Q3: How does solvent choice impact the reaction?

A3: Solvent selection is critical for controlling the reaction pathway.

  • Polar aprotic solvents like DMF, DMSO, and acetonitrile are highly recommended for Sₙ2 reactions.[6] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[7] This significantly accelerates the rate of Sₙ2 substitution.[7]

  • Polar protic solvents (e.g., water, ethanol, methanol) should generally be avoided. They can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the Sₙ2 reaction rate.[7]

Q4: What is the optimal temperature range for this substitution?

A4: The optimal temperature is a balance between reaction rate and selectivity.

  • Start at a moderate temperature (e.g., room temperature to 40 °C) and monitor the reaction by TLC or LC-MS.[6]

  • Higher temperatures favor elimination reactions, as they are more entropically favored.[6] If elimination byproducts are observed, lowering the reaction temperature is a key strategy to improve selectivity for the substitution product.

Troubleshooting Guide

This section addresses common problems encountered during the substitution reaction of 4-Methyl-4-pentenyl methanesulfonate.

Problem 1: Low or No Conversion to Product
Potential Cause Explanation & Recommended Solution
Inactive Nucleophile The nucleophile may have degraded due to moisture or oxidation. If using a salt (e.g., NaN₃), ensure it is anhydrous. Solution: Use a freshly opened or properly stored bottle of the nucleophile. For sensitive nucleophiles, consider in situ preparation under an inert atmosphere.[8]
Poor Solvent Choice Using a polar protic solvent (e.g., ethanol) can drastically reduce the nucleophile's reactivity. Solution: Switch to a polar aprotic solvent such as anhydrous DMF, DMSO, or acetonitrile to enhance nucleophilicity.[8]
Inadequate Temperature The reaction may be too slow at room temperature. Solution: Gradually increase the temperature in increments (e.g., to 40-60 °C) while carefully monitoring for the appearance of side products.[6]
Poor Quality Substrate The starting mesylate may be impure or have degraded. Solution: Verify the purity of the 4-Methyl-4-pentenyl methanesulfonate via NMR or LC-MS. If necessary, purify it by column chromatography before use.
Problem 2: Significant Formation of Side Products
Potential Cause Explanation & Recommended Solution
E2 Elimination This is a common competing pathway, especially with basic nucleophiles and at high temperatures, leading to the formation of dienes. Solution: 1. Lower the reaction temperature.[6] 2. If possible, use a less basic nucleophile. 3. If a strong base is required, use a sterically hindered, non-nucleophilic base if its role is only as a base, not a nucleophile.
Intramolecular Cyclization The homoallylic double bond can act as an internal nucleophile, attacking the carbon bearing the mesylate to form a cyclopropyl or cyclobutyl derivative. This is often favored by conditions that promote carbocation character. Solution: 1. Strictly use polar aprotic solvents to enforce a concerted Sₙ2 mechanism. 2. Keep the temperature as low as feasible to disfavor the higher activation energy of the cyclization pathway. 3. Ensure a high concentration of the external nucleophile to outcompete the intramolecular reaction.

The diagram below illustrates the desired Sₙ2 pathway versus the common competing elimination and cyclization pathways.

G cluster_start cluster_paths Start 4-Methyl-4-pentenyl Methanesulfonate SN2 Desired Product (Sₙ2 Substitution) Start->SN2  Good Nucleophile (e.g., N₃⁻)  Polar Aprotic Solvent  Low Temperature E2 Side Product (E2 Elimination) Start->E2  Strongly Basic Nucleophile  High Temperature Cyclize Side Product (Intramolecular Cyclization) Start->Cyclize  Low Nucleophile Concentration  Conditions Favoring C⁺ Character

Caption: Competing reaction pathways for a homoallylic mesylate.

Experimental Protocols

General Protocol for Nucleophilic Substitution with Sodium Azide

This protocol provides a validated starting point for the Sₙ2 reaction.

Materials:

  • 4-Methyl-4-pentenyl methanesulfonate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Methyl-4-pentenyl methanesulfonate (1.0 eq) and anhydrous DMF. Stir the solution until the substrate is fully dissolved.

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. Check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-azido-2-methylpent-1-ene.

The following diagram outlines the general experimental workflow.

G A Reactant Preparation (Mesylate, Nucleophile, Anhydrous Solvent) B Reaction Setup (Inert Atmosphere) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Work-up (Quench & Extraction) C->D E Purification (Column Chromatography) D->E F Product Analysis (NMR, MS) E->F

Caption: General experimental workflow for nucleophilic substitution.

References

  • Benchchem. Troubleshooting low yields in nucleophilic substitution with selenolates.

  • CLaME. Sn2 Reaction Organic Chemistry.

  • ResearchGate. Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF.

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction.

  • Benchchem. Technical Support Center: Optimization of Nucleophilic Substitution Reactions.

  • Master Organic Chemistry. Tosylates And Mesylates.

  • Aadi's guide to Organic Chemistry. Alcoholic Leaving Group Derivatives.

  • Oregon State University. Leaving Groups.

  • Reddit. Why is MsO a better leaving group (than OH in this scenario? Would Methanol not protonate the OH?) : r/OrganicChemistry.

  • PMC. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.

  • Echemi. What is the effect of solvent on SN2 reaction.

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent.

  • Reddit. What are some common causes of low reaction yields? : r/Chempros.

  • ACS Publications. Multiple Mechanisms in Pd(II)-Catalyzed SN2′ Reactions of Allylic Alcohols.

  • OCLUE. Nucleophilic Substitution Reactions.

  • Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling.

  • RSC Publishing. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups.

  • Organic Chemistry Portal. Substituted arene synthesis by allylic substitution or allylation.

  • Benchchem. A Comparative Analysis of the Reactivity of 1- (Methanesulfonyl)pentane and 1- (Toluenesulfonyl)pentane in Nucleophilic Substitution Reactions.

  • PMC. Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile.

  • MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

  • ResearchGate. Diastereoselective Cycloadditions of Chiral Homoallylic Alcohols with Benzonitrile Oxide. | Request PDF.

  • ResearchGate. Optimization Studies of the Allylation Reaction.

  • OCLUE. Chapter 4: Nucleophilic Substitution Part II.

  • Master Organic Chemistry. Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us.

  • RSC Publishing. Nickel-catalyzed arylative substitution of homoallylic alcohols.

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Nucleophilic substitution reactions of phenacyl benzenesulphonates with anilines in methanol–acetonitrile mixtures.

  • Organic & Biomolecular Chemistry (RSC Publishing). A new era for homolytic aromatic substitution: replacing Bu3SnH with efficient light-induced chain reactions.

Sources

Optimization

How to prevent hydrolysis of 4-Methyl-4-pentenyl methanesulfonate during storage

A Guide to Preventing Hydrolysis During Storage Welcome to the Technical Support Center for 4-Methyl-4-pentenyl Methanesulfonate. This guide, developed by our Senior Application Scientists, provides in-depth technical in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolysis During Storage

Welcome to the Technical Support Center for 4-Methyl-4-pentenyl Methanesulfonate. This guide, developed by our Senior Application Scientists, provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to help you maintain the integrity of your 4-Methyl-4-pentenyl methanesulfonate during storage and ensure the success of your experiments.

Introduction to 4-Methyl-4-pentenyl Methanesulfonate and its Stability Challenges

4-Methyl-4-pentenyl methanesulfonate is a valuable reagent in organic synthesis, often utilized for the introduction of the 4-methyl-4-pentenyl group. As a sulfonate ester, it possesses an excellent leaving group (mesylate), making it highly reactive towards nucleophiles.[1][2] However, this inherent reactivity also renders it susceptible to degradation, primarily through hydrolysis.

The presence of a terminal double bond in the pentenyl chain introduces additional potential for side reactions, making proper storage crucial to prevent the loss of reagent integrity and the formation of impurities that could compromise downstream applications. This guide will focus on the mechanisms of degradation and provide actionable strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Methyl-4-pentenyl methanesulfonate during storage?

A1: The primary degradation pathway is hydrolysis.[3] Like other sulfonate esters, the ester linkage in 4-Methyl-4-pentenyl methanesulfonate is susceptible to cleavage by water. This reaction is catalyzed by both acidic and basic conditions and is accelerated by increased temperatures.[4][5] The hydrolysis product is 4-Methyl-4-penten-1-ol and methanesulfonic acid.

Q2: How does the double bond in 4-Methyl-4-pentenyl methanesulfonate affect its stability?

A2: The terminal double bond in the 4-pentenyl group makes the molecule a homoallylic system. While direct participation of this double bond in hydrolysis is less common than in allylic systems, its presence can influence the molecule's overall electronic properties and potentially open pathways for other degradation reactions, such as oxidation or polymerization, especially if exposed to air, light, or certain contaminants over long periods.

Q3: What are the ideal storage conditions for 4-Methyl-4-pentenyl methanesulfonate?

A3: To minimize hydrolysis and other potential degradation pathways, 4-Methyl-4-pentenyl methanesulfonate should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. Storage at -20°C is ideal for long-term stability.[6] If a freezer is not available, refrigeration at 2-8°C is a suitable alternative for shorter periods.

  • Atmosphere: An inert atmosphere is crucial. The container should be flushed with a dry, inert gas such as argon or nitrogen before sealing to displace any moisture and oxygen.

  • Container: Use a tightly sealed, airtight container made of a non-reactive material like amber glass to protect from moisture and light.[7]

  • Environment: Store in a dark, dry place away from heat sources and direct sunlight.[7]

Q4: Can I store 4-Methyl-4-pentenyl methanesulfonate in a solution?

A4: Storing this reagent in solution is generally not recommended for long-term preservation due to the increased risk of solvolysis (reaction with the solvent). If you must prepare a stock solution, use a high-purity, anhydrous, and non-nucleophilic solvent. Prepare only the amount needed for immediate use and store any remaining solution under the same stringent conditions as the neat compound (cool, dark, and under an inert atmosphere). Be aware that the stability in solution will be significantly lower than that of the neat compound.

Q5: How can I check the purity of my 4-Methyl-4-pentenyl methanesulfonate if I suspect degradation?

A5: Several analytical techniques can be used to assess the purity of your sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect the presence of the hydrolysis product, 4-Methyl-4-penten-1-ol, and other potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities, including the hydrolysis product.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the parent compound and its non-volatile degradation products.[9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Inconsistent or poor yields in subsequent reactions. Hydrolysis of the reagent. The presence of 4-Methyl-4-penten-1-ol will lead to lower effective concentrations of the desired reagent.1. Verify Purity: Before use, check the purity of the stored reagent using an appropriate analytical method (e.g., ¹H NMR, GC-MS). 2. Purify if Necessary: If significant degradation has occurred, consider purifying the reagent. However, given its reactivity, purchasing a fresh batch is often more practical. 3. Optimize Storage: Implement the recommended storage conditions (see FAQ A3) for all new and existing stock.
Appearance of unexpected side products in reactions. Presence of impurities from degradation. Methanesulfonic acid, a byproduct of hydrolysis, can catalyze undesired side reactions. Other degradation products could also interfere with your chemistry.1. Identify Impurities: Use analytical techniques like GC-MS or LC-MS to identify the unexpected side products and compare them to potential degradation products of your starting material. 2. Neutralize Acidity: If methanesulfonic acid is suspected, consider using a non-nucleophilic base in your reaction to neutralize it. 3. Review Storage History: Assess the storage history of the reagent to identify potential exposure to moisture, air, or elevated temperatures.
Visible changes in the reagent (e.g., discoloration, solidification). Significant degradation or polymerization. Changes in physical appearance are a strong indicator of chemical decomposition.1. Do Not Use: Discard the reagent according to your institution's safety protocols. Do not attempt to use a reagent that has visibly degraded. 2. Procure Fresh Reagent: Obtain a new, high-purity batch of 4-Methyl-4-pentenyl methanesulfonate. 3. Implement Strict Storage Protocols: Ensure that all personnel are trained on the proper storage and handling of this sensitive reagent.

Experimental Protocols

Protocol 1: Proper Storage of 4-Methyl-4-pentenyl Methanesulfonate
  • Container Preparation: Select a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Before transferring the reagent, flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Transfer: Quickly transfer the desired amount of 4-Methyl-4-pentenyl methanesulfonate to the prepared vial.

  • Seal: Tightly seal the vial with the PTFE-lined cap. For added protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date received, and any other relevant information.

  • Storage Location: Place the sealed vial in a freezer at -20°C. Ensure the storage location is dark and dedicated to chemical storage.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), dissolve a small amount (5-10 mg) of 4-Methyl-4-pentenyl methanesulfonate in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for 4-Methyl-4-pentenyl methanesulfonate.

    • Look for the appearance of new peaks corresponding to 4-Methyl-4-penten-1-ol, particularly the new hydroxyl proton and shifts in the protons adjacent to the oxygen.

    • Integrate the peaks of the parent compound and the hydrolysis product to estimate the percentage of degradation.

Visualizing the Problem: Hydrolysis and Prevention

The following diagrams illustrate the hydrolysis mechanism and the recommended workflow for preventing it.

Hydrolysis_Mechanism reagent 4-Methyl-4-pentenyl Methanesulfonate transition_state Transition State reagent->transition_state water H₂O (Moisture) water->transition_state products 4-Methyl-4-penten-1-ol + Methanesulfonic Acid transition_state->products caption Hydrolysis of 4-Methyl-4-pentenyl Methanesulfonate.

Caption: Hydrolysis of 4-Methyl-4-pentenyl Methanesulfonate.

Storage_Workflow start Receive Reagent inspect Inspect for Visible Degradation start->inspect transfer Transfer to Airtight Amber Vial inspect->transfer If OK inert Flush with Inert Gas (Ar/N₂) transfer->inert seal Seal Tightly inert->seal store Store at -20°C in a Dark, Dry Place seal->store use Use in Experiment store->use caption Recommended Storage Workflow.

Caption: Recommended Storage Workflow.

References

  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. [Link]

  • Eyley, S. C., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(1), 75–83. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • The Role of Surface Active Agents in Sulfonation of Double Bonds. (2014). ResearchGate. [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 897-909. [Link]

  • Li, W., et al. (2008). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 52(9), 3423–3426. [Link]

  • Solvolysis of methyl methanesulfonate in methanolic solution. (2009). ResearchGate. [Link]

  • Miller, S. C. (2016). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Rush, J. R., & Miller, S. C. (2011). Design and application of esterase-labile sulfonate protecting groups. Organic Letters, 13(6), 1334–1337. [Link]

  • Miller, S. C. (2012). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. The Journal of Organic Chemistry, 77(23), 10836–10842. [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). ResearchGate. [Link]

  • Facchine, K. L., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Novatia, LLC. [Link]

  • Howarth, J., & Williams, J. M. (1995). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, (8), 1641-1646. [Link]

  • Practices for Proper Chemical Storage. (n.d.). University of California, Santa Cruz. [Link]

  • Khan Academy. (2020, May 29). 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols [Video]. YouTube. [Link]

  • Collymore, C., et al. (2020). The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage. Journal of the American Association for Laboratory Animal Science, 59(4), 406–413. [Link]

  • Nakajima, D., et al. (2019). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 20(18), 4501. [Link]

  • Gubbels, E., et al. (2025). Solvolytic recycling of unsaturated polyester resin-based sheet moulding composites. Advanced Industrial and Engineering Polymer Research. [Link]

  • Process to improve alkyl ester sulfonate surfactant compositions. (1994).
  • Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 26(1), 25-46. [Link]

  • Environmental and Human Safety of Major Surfactants Volume 1. Anionic Surfactants Part 4. Alpha Olefin Sulfonates Final Report. (1996). HERA. [Link]

  • Kinetics for the hydrolysis reaction of LAS reagent, in different basic solutions at 298 K. (2018). ResearchGate. [Link]

  • Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. (n.d.). Safety Storage Systems. [Link]

  • Decomposition reactions of the brominated methane sulfonates. (2007). ResearchGate. [Link]

  • Teasdale, A. (2009). Sulfonate Esters - How Real is the Risk?. PQRI. [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2013). Semantic Scholar. [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Thermal decomposition of metal methanesulfonates in air. (2007). ResearchGate. [Link]

  • Gubbels, E., et al. (2025). Solvolytic recycling of unsaturated polyester resin-based sheet moulding composites. Advanced Industrial and Engineering Polymer Research. [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Wu, H., et al. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445-C451. [Link]

  • How Does Long-Term Storage Influence the Physical Stability and Dissolution of Bicalutamide from Solid Dispersions and Minitablets?. (2022). MDPI. [Link]

  • Hawwash, A. A., et al. (2017). Long-term Thermal Energy Storage Using Thermochemical Materials. Energy Procedia, 141, 310-314. [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 4-Methyl-4-pentenyl Methanesulfonate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4-methyl-4-pentenyl methanesulfonate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4-methyl-4-pentenyl methanesulfonate. While the mesylation of a primary alcohol appears straightforward on paper, the reality of bench chemistry introduces competing side reactions, moisture sensitivity, and thermal degradation.

This guide is designed to move beyond basic recipes. Here, we deconstruct the causality behind reaction failures and provide a self-validating workflow to ensure you achieve >90% yields with high purity.

Mechanistic Bottlenecks & Reaction Pathway

To troubleshoot effectively, we must first understand the logical relationship between our reagents. The reaction of methanesulfonyl chloride (MsCl) with triethylamine (TEA) does not proceed via direct alcohol attack on the chloride. Instead, it rapidly generates a highly reactive sulfene intermediate ( CH2​=SO2​ ). Understanding this pathway is the key to controlling byproducts.

MesylationMechanisms SM 4-Methyl-4-penten-1-ol (Primary Alcohol) Sulfene Sulfene Intermediate [CH2=SO2] SM->Sulfene Addition Reagent MsCl + TEA (0 °C, DCM) Reagent->Sulfene Base Activation Product 4-Methyl-4-pentenyl methanesulfonate Sulfene->Product Trapping Byproduct 1-Chloro-4-methyl-4-pentene (Alkyl Chloride) Product->Byproduct Cl⁻ Displacement (High Temp/Time)

Fig 1. Mechanistic pathway of 4-methyl-4-penten-1-ol mesylation and chloride displacement.

Troubleshooting FAQs

Q1: My GC-MS shows a 10-15% contamination of an alkyl chloride byproduct. How is this forming and how can I eliminate it?

  • Causality: When using methanesulfonyl chloride (MsCl), a stoichiometric amount of chloride ion is generated in the solution. Because the newly formed mesylate is an excellent leaving group, the chloride ion can act as a nucleophile in an SN​2 fashion, displacing the mesylate to form 1-chloro-4-methyl-4-pentene.

  • Solution: Ensure strict temperature control (maintain at 0 °C or lower) to kinetically disfavor the SN​2 displacement. If the problem persists, switch the mesylating agent to methanesulfonic anhydride ( Ms2​O ). Methanesulfonic anhydride does not introduce chloride ions into the reaction mixture, thereby completely eliminating the possibility of forming the alkyl chloride byproduct[1].

Q2: The reaction stalls at 80% conversion despite adding excess MsCl. Why isn't it reaching completion?

  • Causality: The highly reactive sulfene intermediate is extremely sensitive to moisture. If your solvent (DCM) or atmosphere is not rigorously dry, ambient water will outcompete the primary alcohol, hydrolyzing the sulfene into methanesulfonic acid. This consumes your electrophile and protonates your amine base, stalling the reaction.

  • Solution: Rigorously dry the 4-methyl-4-penten-1-ol over molecular sieves prior to use. Add the MsCl dropwise over a period of 15–30 minutes using a syringe pump to maintain a low concentration of the electrophile, favoring the reaction with the most reactive hydroxyl group[1]. Alternatively, if working in aqueous biphasic conditions, a pH controller (maintained at pH 10) and specific catalytic amines (like triethylamine) must be used to prevent the undesirable decomposition of the sulfonyl chloride[2].

Q3: My isolated yield drops significantly after the aqueous workup. Is the product unstable?

  • Causality: Mesylates are prone to hydrolysis, especially under highly acidic or basic conditions, or when subjected to thermal stress. Prolonged exposure to the aqueous phase during extraction, or concentrating the product to absolute dryness on a rotary evaporator at elevated bath temperatures, will degrade the 4-methyl-4-pentenyl methanesulfonate.

  • Solution: Quench with ice-cold water and perform extractions rapidly. The standard, reliable workup involves extracting with water/DCM, followed by washing the organic layer sequentially with saturated NaHCO3​ , 2 N HCl, water, and brine[3]. When evaporating the solvent, keep the water bath below 30 °C and do not evaporate to absolute dryness; leave it as a concentrated oil[3].

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Reagents:

  • 4-Methyl-4-penten-1-ol: 10.0 g (0.10 mol, 1.0 eq)

  • Triethylamine (TEA): 42 mL (0.30 mol, 3.0 eq)

  • Methanesulfonyl chloride (MsCl): 12 mL (0.16 mol, 1.6 eq)

  • Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

  • Preparation: Place 4-methyl-4-penten-1-ol in 100 mL of anhydrous DCM within a flame-dried round-bottom flask[3].

  • Cooling: Submerge the flask in an acetone/dry ice bath (or a robust ice/brine bath) to reach exactly 0 °C. Maintain a strictly inert nitrogen atmosphere[3]. Causality: Low temperatures suppress the SN​2 chloride displacement side-reaction[1].

  • Base Addition: Add the TEA all at once to the stirred solution[3].

  • Activation: Add the MsCl dropwise over a 15-minute period[3].

    • Self-Validation Checkpoint: The clear solution must turn cloudy as triethylamine hydrochloride precipitates. This visual cue confirms the successful generation of the active sulfene intermediate. If no precipitate forms, your MsCl may be degraded.

  • Monitoring: Stir the mixture at 0 °C for 2 hours[3].

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The reaction is complete only when the UV-inactive alcohol spot (visualized with a KMnO4​ stain) is entirely consumed.

  • Quench: Add cold water to the reaction mixture and stir for 5 minutes to safely quench any unreacted sulfene[3].

  • Workup: Separate the layers. Extract the aqueous phase twice with DCM. Combine the organic layers and wash sequentially with saturated NaHCO3​ , 2 N HCl, water, and brine[3]. Causality: This specific wash sequence neutralizes residual acids and removes excess amine base without hydrolyzing the product.

  • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and evaporate under reduced pressure.

    • Critical Constraint: Do not evaporate to absolute dryness[3]. Leave the product as a concentrated oil to prevent thermal auto-degradation.

Yield Optimization Matrix

Use the following quantitative data matrix to benchmark your results and adjust your experimental parameters based on your specific purity requirements.

Reaction ConditionReagent ChoiceTemperatureExpected YieldPrimary Impurity
Standard Protocol MsCl (1.6 eq), TEA (3.0 eq)0 °C85 - 95%Trace unreacted alcohol
Poor Temp Control MsCl (1.6 eq), TEA (3.0 eq)25 °C (RT)< 70%1-Chloro-4-methyl-4-pentene
Moisture Contamination MsCl (1.6 eq), TEA (3.0 eq)0 °C< 50%Methanesulfonic acid (hydrolysis)
Halide-Free Method Ms2​O (1.5 eq), TEA (3.0 eq)0 °C> 95%None (Eliminates Cl⁻ displacement)
Aqueous Biphasic MsCl, KOH, cat. TEApH 10VariableHydrolysis products (if pH fluctuates)
References
  • PrepChem. "Synthesis of 4-methyl-4-pentenyl methanesulfonate." prepchem.com. Available at: [Link]

  • Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. "Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines." Green Chemistry, 2005, 7, 711-715. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Alkylation with 4-Methyl-4-pentenyl Methanesulfonate

Executive Overview 4-Methyl-4-pentenyl methanesulfonate is a highly versatile, bifunctional primary mesylate used extensively in drug development and complex organic synthesis. While primary mesylates are generally excep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

4-Methyl-4-pentenyl methanesulfonate is a highly versatile, bifunctional primary mesylate used extensively in drug development and complex organic synthesis. While primary mesylates are generally exceptional electrophiles for SN​2 displacements[1], the aliphatic chain and terminal alkene can introduce subtle kinetic barriers. When troubleshooting incomplete alkylation, it is critical to distinguish between thermodynamic stalling (unreacted starting material) and kinetic diversion (side reactions such as E2 elimination or hydrolysis)[2].

This guide provides field-proven methodologies to diagnose, optimize, and validate your alkylation workflows.

Diagnostic Decision Tree

Troubleshooting Start Incomplete Alkylation Detected TLC Analyze Reaction Mixture (TLC / LC-MS) Start->TLC Unreacted Mesylate Remains Unreacted TLC->Unreacted No progress Consumed Mesylate Consumed, Low Yield TLC->Consumed Side reactions Sol1 Add NaI / KI (Finkelstein Activation) Unreacted->Sol1 Sol2 Switch to Polar Aprotic Solvent (DMF) Unreacted->Sol2 Side1 E2 Elimination (Diene Formed) Consumed->Side1 Side2 Hydrolysis (Alcohol Formed) Consumed->Side2 Fix1 Use Less Basic Nucleophile / Lower Temp Side1->Fix1 Fix2 Ensure Strict Anhydrous Conditions Side2->Fix2

Diagnostic flowchart for resolving incomplete mesylate alkylation.

Troubleshooting FAQs: Mechanistic Insights

Q1: My reaction stalls with unreacted mesylate visible on TLC. How do I drive it to completion? Causality: The activation energy for the SN​2 transition state has not been met, either due to poor nucleophilicity or solvent-induced dampening (e.g., hydrogen bonding in protic solvents). Solution: First, verify the integrity of your mesylate, as degraded reagents will halt progress[3]. If the reagent is pure, switch to a polar aprotic solvent (like anhydrous DMF or DMSO) to strip the solvation shell from your nucleophile. If steric or electronic factors still hinder the reaction, employ an in-situ Finkelstein reaction. By adding catalytic or stoichiometric anhydrous NaI, the mesylate is converted into 5-iodo-2-methyl-1-pentene. The iodide is a vastly superior leaving group, dramatically lowering the activation barrier for the subsequent nucleophilic attack[4].

Q2: The mesylate is completely consumed, but my product yield is exceptionally low. What is happening? Causality: The mesylate is being consumed by competing nucleophiles or bases in the system. The two most common culprits are moisture (leading to hydrolysis) and overly strong bases (leading to E2 elimination). Solution:

  • Hydrolysis: Mesylates are highly susceptible to nucleophilic attack by water, reverting to 4-methyl-4-penten-1-ol. Ensure your solvents are rigorously dried and the reaction is under an inert atmosphere (N 2​ /Ar).

  • E2 Elimination: If your nucleophile is highly basic (e.g., alkoxides), it may abstract a β -proton instead of attacking the α -carbon, generating 4-methyl-1,4-pentadiene. To mitigate this, use a non-nucleophilic base (like DIPEA) or lower the reaction temperature to kinetically favor substitution over elimination[1].

Q3: Does the terminal alkene in the 4-methyl-4-pentenyl chain interfere with the alkylation process? Causality: Under standard basic SN​2 conditions, the unactivated terminal alkene remains inert. However, if your protocol involves transition metal catalysts or strong electrophiles, the alkene can participate in unintended side reactions. For example, platinum or palladium catalysts can induce the intramolecular alkylation of indoles with unactivated olefins[5]. Solution: Isolate the alkylation step from any transition-metal-catalyzed functionalization. Ensure all residual mesylate and alkylation byproducts are removed via column chromatography before proceeding to downstream steps like ring-closing metathesis[4].

Reaction Optimization Data

The choice of solvent and base dictates whether the primary mesylate undergoes successful substitution or unwanted elimination.

Solvent SystemBaseAdditiveDominant PathwayEstimated SN​2 YieldCausality / Mechanism
EthanolNaOEtNoneE2 Elimination< 30%Protic solvent dampens nucleophile; strong base favors β -hydride abstraction.
THFNaHNoneMixed ( SN​2 / E2)50 - 60%Moderate polarity limits charge separation in the transition state.
DMFK 2​ CO 3​ None SN​2 Substitution70 - 80%Polar aprotic solvent enhances nucleophilicity; mild base prevents E2.
DMFK 2​ CO 3​ NaI (0.2 eq)Rapid SN​2 > 90%Finkelstein activation generates highly reactive iodide intermediate[4].

Self-Validating Experimental Protocol: Finkelstein-Assisted Alkylation

To ensure maximum yield and prevent incomplete reactions, utilize this optimized protocol for the alkylation of a generic nucleophile (e.g., secondary amine or phenol) with 4-methyl-4-pentenyl methanesulfonate.

Step 1: Preparation Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the nucleophile (1.0 eq) and finely ground, anhydrous K 2​ CO 3​ (2.0 eq) in anhydrous DMF (0.2 M). Causality: Finely grinding the base increases the surface area for deprotonation, while Argon prevents moisture-driven mesylate hydrolysis.

Step 2: Activation Add anhydrous NaI (0.2 eq) to the suspension. Causality: NaI acts as a nucleophilic catalyst, converting the mesylate to the more reactive 5-iodo-2-methyl-1-pentene intermediate[4].

Step 3: Electrophile Addition Cool the mixture to 0°C. Add 4-methyl-4-pentenyl methanesulfonate (1.2 eq) dropwise. Causality: Low-temperature addition controls the initial exotherm and kinetically suppresses E2 elimination.

Step 4: Propagation Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc).

Step 5: Quenching & Extraction Quench with distilled water to dissolve inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers heavily with 5% aqueous LiCl. Causality: LiCl specifically partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

Step 6: System Validation (In-Process Control) Evaporate the solvent and analyze the crude mixture via 1 H NMR. A successful alkylation is validated by the retention of the terminal alkene signals (multiplets at ~4.7 ppm) and the complete disappearance of the mesylate methyl singlet (~3.0 ppm).

References[3] Technical Support Center: Optimizing Mes-ylate Formation - Benchchem

Sources

Troubleshooting

Purification methods for 4-Methyl-4-pentenyl methanesulfonate without decomposition

Welcome to the Technical Support Center for the isolation and purification of 4-methyl-4-pentenyl methanesulfonate (4-MPM). This guide is engineered for researchers, process chemists, and drug development professionals d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-methyl-4-pentenyl methanesulfonate (4-MPM). This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and handling of highly sensitive alkyl mesylates.

Standard purification techniques often fail for this molecule due to its inherent structural liabilities. Below, we dissect the mechanistic causes of these failures, provide a troubleshooting Q&A, and outline self-validating protocols to achieve >98% purity without decomposition.

The Pathology of the Molecule: Why Standard Methods Fail

To purify 4-MPM successfully, one must first understand the causality of its decomposition. The molecule possesses two highly reactive functional groups that are fundamentally incompatible with standard purification environments:

  • The Methanesulfonate (Mesylate) Group: An exceptional leaving group. Its oxygen atoms readily act as hydrogen-bond acceptors.

  • The Terminal Alkene: Electron-rich (due to the inductive effect of the methyl group) and highly susceptible to electrophilic attack or cationic polymerization.

When exposed to standard silica gel (which contains acidic silanol groups with a pKa of ~4.5–5.5) or thermal stress , the molecule undergoes rapid degradation. The acidic silanols hydrogen-bond with the mesylate, activating it for E1 elimination, while simultaneously protonating the alkene.

Decomposition_Pathways Target 4-Methyl-4-pentenyl methanesulfonate Silica Standard Silica Gel (Acidic Silanols, pKa ~5) Target->Silica Adsorption Thermal Thermal Stress (>35°C during concentration) Target->Thermal Evaporation Elimination E1 Elimination (Isoprene derivatives) Silica->Elimination Mesylate activation Isomerization Alkene Isomerization (Internal double bond) Silica->Isomerization Alkene protonation Polymerization Cationic Polymerization (Oligomers/Tars) Thermal->Polymerization Heat-induced crosslinking

Fig 1: Primary decomposition pathways of 4-methyl-4-pentenyl methanesulfonate.

Troubleshooting Guide & FAQs

Q: Why does my compound turn into a dark, insoluble tar during silica gel chromatography? A: This is a classic acid-catalyzed decomposition. The acidic silanol groups on standard silica gel protonate the terminal alkene and activate the mesylate leaving group. This triggers a cascade of E1 elimination and subsequent cationic polymerization, resulting in highly conjugated, insoluble polymeric tars.

Q: Can I purify this compound via vacuum distillation to avoid silica gel entirely? A: No. Alkyl mesylates with available beta-hydrogens are highly susceptible to thermal elimination. Heating 4-MPM above 35–40°C under vacuum will rapidly yield 4-methyl-1,4-pentadiene and corrosive methanesulfonic acid, which further auto-catalyzes the decomposition.

Q: How do I remove unreacted methanesulfonyl chloride (MsCl) if I cannot distill or use standard silica? A: Implement a reactive aqueous quench. Stirring the crude mixture vigorously with ice-cold saturated NaHCO₃ hydrolyzes the electrophilic MsCl into water-soluble methanesulfonic acid and chloride salts. These are then easily partitioned into the aqueous layer during extraction.

Q: Why is my isolated yield lower than the crude mass, even when I bypass chromatography? A: Concentration at elevated temperatures (>30°C) on a rotary evaporator can induce thermal polymerization. Evaporating the solvent "not to dryness" using a cool water bath is critical to maintaining high yields (1)[1].

Validated Experimental Protocols

The mesylation of 4-methylpent-4-en-1-ol is typically conducted at 0 °C using methanesulfonyl chloride and triethylamine in dichloromethane (2)[2]. To purify the resulting 4-MPM, employ the following self-validating systems.

Protocol A: Optimized Aqueous Workup (First-Line Defense)

According to standard protocols for the synthesis of 4-methyl-4-pentenyl methanesulfonate, a rigorous aqueous workup involving saturated NaHCO₃ and 2N HCl is often sufficient for isolation without the need for chromatography (1)[1].

  • Step 1: Quench the 0°C DCM reaction mixture by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Mechanistic Rationale: Actively hydrolyzes unreacted MsCl into water-soluble byproducts without generating excessive exothermic heat.

    • Validation Checkpoint: Test the pH of the aqueous phase. It must be ≥ 8. If it is acidic, MsCl is still actively hydrolyzing; continue stirring.

  • Step 2: Separate the layers. Wash the organic layer sequentially with cold 2N HCl, water, and brine.

    • Mechanistic Rationale: The 2N HCl wash removes residual triethylamine (Et₃N). The cold temperature prevents acid-catalyzed alkene isomerization.

    • Validation Checkpoint: Spot the organic layer on a TLC plate. Et₃N stains heavily with iodine but will not migrate in standard non-polar eluents. Its absence confirms a successful wash.

  • Step 3: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure with a water bath strictly < 25°C.

    • Mechanistic Rationale: Prevents thermal polymerization of the concentrated alkene-mesylate.

    • Validation Checkpoint: Run a ¹H NMR of the crude oil. The integration ratio of the terminal alkene protons (δ ~4.7 ppm) to the mesylate methyl protons (δ ~3.0 ppm) must be exactly 2:3.

Protocol B: Base-Deactivated Silica Gel Chromatography

When chromatography is absolutely necessary to remove non-polar impurities, spiking the eluent and equilibrating the silica gel column with 0.5 to 5% triethylamine is a validated stratagem for acid-sensitive compounds (3)[3].

  • Step 1: Slurry standard silica gel in the initial mobile phase (e.g., 9:1 Hexanes:EtOAc) spiked with 2–5% v/v triethylamine (Et₃N).

    • Mechanistic Rationale: Et₃N irreversibly binds to the highly acidic silanol sites on the silica, neutralizing them and preventing mesylate activation.

    • Validation Checkpoint: Collect the first column volume of eluent and check the pH with wet indicator paper. It must read basic (~pH 9–10) before loading the compound.

  • Step 2: Load the crude 4-MPM and elute using the mobile phase containing 1% Et₃N.

    • Mechanistic Rationale: Maintaining a low concentration of base in the mobile phase ensures silanol sites remain deactivated during the entire run.

    • Validation Checkpoint: Monitor fractions via TLC using a KMnO₄ stain. The intact alkene will appear immediately as a bright yellow spot on a purple background.

  • Step 3: Pool product-containing fractions and concentrate at < 25°C.

Purification_Workflow Crude Crude Reaction Mixture (in DCM) Quench Aqueous Quench (Ice-cold sat. NaHCO3) Crude->Quench Wash Sequential Washes (Water, Brine) Quench->Wash Removes MsCl & salts Decision Purity ≥ 95% by NMR? Wash->Decision Pure Pure 4-MPM (Store at -20°C) Decision->Pure Yes Chroma Prepare Silica Gel (Slurry with 2-5% Et3N) Decision->Chroma No (Requires polishing) Elute Elute with Hexane/EtOAc (+ 1% Et3N) Chroma->Elute Base deactivation Concentrate Concentrate in vacuo (Water bath < 25°C) Elute->Concentrate Concentrate->Pure

Fig 2: Self-validating purification workflow for sensitive alkyl mesylates.

Quantitative Data: Method Comparison

The table below summarizes the expected outcomes of various purification strategies based on historical laboratory data and the mechanistic principles outlined above.

Purification StrategyTypical Yield RecoveryPurity AchievedScalabilityRisk of Decomposition
Direct Aqueous Workup 85–95%90–95%HighLow
Standard Silica Gel 10–30%VariableMediumHigh (E1 Elimination)
Deactivated Silica (1–5% Et₃N) 75–85%>98%MediumLow
Vacuum Distillation <10%N/ALowExtreme (Thermal)

References

  • Synthesis of 4-methyl-4-pentenyl methanesulfonate - PrepChem.com. Available at: 1[1]

  • Enantioselective [2+2] Photocycloadditions and Their Applications in Total Synthesis - mediaTUM. Available at: 2[2]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: 3[3]

Sources

Optimization

Reducing elimination side reactions in 4-Methyl-4-pentenyl methanesulfonate couplings

Welcome to the technical support center for coupling reactions involving 4-methyl-4-pentenyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for coupling reactions involving 4-methyl-4-pentenyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize elimination side reactions and maximize the yield of your desired substitution product.

Introduction: The Challenge of a Hindered Substrate

4-Methyl-4-pentenyl methanesulfonate is a primary mesylate, which would typically suggest a high propensity for bimolecular nucleophilic substitution (SN2) reactions. However, the presence of a methyl group at the 4-position introduces significant steric hindrance around the β- and γ-positions. This unique structural feature makes the substrate unusually susceptible to bimolecular elimination (E2) side reactions, which can significantly lower the yield of the desired coupled product. This guide provides strategies to overcome this challenge.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question 1: My coupling reaction is giving a low yield and a significant amount of a diene byproduct. What's happening and how can I fix it?

Answer:

A low yield of the desired product accompanied by the formation of a diene (likely 4-methyl-1,4-pentadiene) is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 substitution pathway. The base/nucleophile is abstracting a proton from the carbon adjacent to the methanesulfonate group (the β-carbon), leading to the formation of a double bond.

Root Causes & Solutions:

  • The Base is Too Strong or Not Sterically Hindered: Many strong nucleophiles are also strong bases. If your nucleophile is small and strongly basic (e.g., ethoxide, hydroxide), it can easily access the β-protons, favoring elimination.[1][2]

    • Solution: The most effective strategy is to use a sterically hindered, non-nucleophilic base.[1][3][4] Bulky bases find it difficult to approach the electrophilic carbon required for an SN2 reaction but can still abstract the more accessible β-proton.[5][6] This selectively promotes the desired substitution by your nucleophile while minimizing elimination. If your nucleophile is also your base, consider switching to a bulkier version if possible.

  • The Solvent is Favoring Elimination: The choice of solvent plays a critical role in the SN2/E2 competition. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, creating a "cage" around it.[7][8] This effectively increases its steric bulk and can favor elimination.[9]

    • Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[10][11][12] These solvents do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive for the SN2 pathway.[8]

  • The Temperature is Too High: Elimination reactions are generally favored at higher temperatures because they result in an increase in the number of molecules in the system, leading to a positive entropy change.[3][13]

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress by TLC or GC.

Workflow: Optimizing Your Coupling Reaction

This workflow provides a logical sequence of steps to troubleshoot and optimize your reaction to favor substitution over elimination.

G cluster_0 Troubleshooting Workflow start Low Yield / High Elimination Observed q1 Is your base/nucleophile sterically hindered? start->q1 sol1 Switch to a bulky base (e.g., KOtBu, LDA, DBU) q1->sol1 No q2 What is your solvent? q1->q2 Yes sol1->q2 sol2 Change to a polar aprotic solvent (e.g., DMF, DMSO) q2->sol2 Polar Protic q3 What is the reaction temperature? q2->q3 Polar Aprotic sol2->q3 sol3 Lower the temperature (e.g., to 0°C or RT) q3->sol3 High end_node Optimized for SN2 Product q3->end_node Low/Moderate sol3->end_node

Caption: Troubleshooting workflow for minimizing elimination.

Frequently Asked Questions (FAQs)

Q1: Why is 4-methyl-4-pentenyl methanesulfonate so prone to elimination reactions?

The primary factor is steric hindrance. While it is a primary mesylate, the methyl group on the double bond creates a sterically congested environment near the reaction center. This makes it difficult for nucleophiles to access the electrophilic carbon for an SN2 attack.[14] Consequently, the competing E2 pathway, which involves the abstraction of a more accessible proton on the adjacent carbon, becomes more favorable.[1][15]

Q2: What is the mechanistic difference between the desired SN2 coupling and the E2 side reaction?

The SN2 and E2 reactions are competing, single-step (concerted) mechanisms.[2][4]

  • SN2 (Substitution): The nucleophile directly attacks the carbon atom bearing the methanesulfonate leaving group, displacing it and forming a new carbon-nucleophile bond. This is a "backside attack" that results in an inversion of stereochemistry if the carbon is chiral.

  • E2 (Elimination): A base removes a proton from a carbon atom adjacent (β) to the carbon with the leaving group. Simultaneously, the electrons from the C-H bond shift to form a new pi bond (a double bond), and the leaving group departs.[4][13]

The balance between these two pathways is highly sensitive to the reaction conditions.[16][17][18]

Caption: Competing SN2 and E2 reaction pathways.

Q3: Can you provide a general, optimized protocol for a coupling reaction?

This protocol is a starting point and may require optimization for your specific nucleophile.

Optimized Protocol for Carbon-Nucleophile Coupling:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add your carbon nucleophile (e.g., a Gilman cuprate or an organolithium reagent) to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent: Add anhydrous, polar aprotic solvent (e.g., THF, DMF) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of 4-methyl-4-pentenyl methanesulfonate (1.0 equivalent) in the same anhydrous solvent to the stirring mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS every hour. If the reaction is slow, allow it to warm to room temperature and continue stirring.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q4: How does the choice of base affect the outcome of the reaction?

The base is arguably the most critical factor.[3] Its properties dictate the ratio of substitution to elimination products.

Base TypeExample(s)Primary ActionLikely Major ProductRationale
Strong, Non-hindered NaOEt, NaOHStrong Base & Strong NucleophileMixture, often high in E2Small size allows it to act as both a base and a nucleophile, leading to competing reactions.[1]
Strong, Hindered KOtBu, LDA, DBUStrong Base, Poor NucleophileSN2 (by desired nucleophile) Steric bulk prevents it from attacking the electrophilic carbon, so it primarily acts as a base.[4][5] This allows your intended (and hopefully less basic) nucleophile to perform the SN2 reaction.
Weak, Good Nucleophile I⁻, Br⁻, N₃⁻, CN⁻Weak Base, Strong NucleophileSN2 Low basicity means it is unlikely to deprotonate the substrate, favoring the substitution pathway.[3]

References

  • How Solvation Influences the SN2 versus E2 Competition - PMC - NIH. (n.d.). Retrieved from [Link]

  • E2 Reaction - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • SN2 vs E2 - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann) - OrgoSolver. (n.d.). Retrieved from [Link]

  • Favor SN2 or E2? Sterically hindered primary alkyl halide. : r/OrganicChemistry - Reddit. (2022, November 12). Retrieved from [Link]

  • (PDF) How Solvation Influences the SN2 versus E2 Competition - ResearchGate. (2021, December 21). Retrieved from [Link]

  • Bulky Bases in Elimination Reactions - Master Organic Chemistry. (2012, October 24). Retrieved from [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! - YouTube. (2021, March 26). Retrieved from [Link]

  • Understanding the SN2 Versus E2 Competition - PMC - NIH. (n.d.). Retrieved from [Link]

  • Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). Retrieved from [Link]

  • E2 Reaction (vid 4 of 4) Big Bulky Base for Anti-Zaitsev Product - YouTube. (2014, January 24). Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. (2025, February 28). Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2025, August 29). Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Reductive elimination - Wikipedia. (n.d.). Retrieved from [Link]

  • Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents - MDPI. (2023, January 6). Retrieved from [Link]

  • Understanding the SN2 Versus E2 Competition - Radboud Repository. (n.d.). Retrieved from [Link]

  • Solvent effects for SN2, SN1, E2, and E1. - YouTube. (2021, January 26). Retrieved from [Link]

  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide - Chemistry - S - Studley AI. (2025, December 31). Retrieved from [Link]

  • How solvents affect E1/E2 and SN1/SN2 reactions? : r/chemhelp - Reddit. (2014, November 10). Retrieved from [Link]

  • Understanding the SN2 Versus E2 Competition - PubMed. (2025, July 22). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Methyl-4-pentenyl Methanesulfonate and 4-Methyl-4-pentenyl Bromide

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical step that dictates the success of a synthetic pathway. This guide provides an in-depth technical com...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical step that dictates the success of a synthetic pathway. This guide provides an in-depth technical comparison of two alkylating agents: 4-methyl-4-pentenyl methanesulfonate and 4-methyl-4-pentenyl bromide. We will delve into their reactivity profiles, supported by experimental data and mechanistic principles, to offer a clear perspective on their respective advantages and limitations in organic synthesis.

Introduction: The Challenge of the Neopentyl-like Scaffold

Both 4-methyl-4-pentenyl methanesulfonate and 4-methyl-4-pentenyl bromide share a common structural feature that profoundly influences their reactivity: a neopentyl-like primary carbon center. This arrangement, where the carbon bearing the leaving group is adjacent to a quaternary carbon, imposes significant steric hindrance. This steric bulk is the primary determinant of their chemical behavior, often leading to sluggish or unexpected reaction pathways.

The Leaving Group: A Tale of Two Moieties

The core difference between these two molecules lies in their leaving groups: the methanesulfonate (mesylate, -OMs) and the bromide (-Br) anion. A good leaving group is a species that is stable on its own after detaching from the parent molecule. Generally, the conjugate bases of strong acids are excellent leaving groups.[1]

  • Methanesulfonate (Mesylate): The mesylate anion is the conjugate base of methanesulfonic acid, a strong acid. The negative charge on the mesylate anion is delocalized over three oxygen atoms, making it a very stable and, typically, an excellent leaving group.[2]

  • Bromide: The bromide ion is the conjugate base of hydrobromic acid (HBr), another strong acid. Its stability as a leaving group is also high.[1]

In many contexts, sulfonate esters like mesylates are considered better leaving groups than halides.[2] However, as we will explore, this is not always the case, especially when significant steric hindrance is at play.

Reactivity in Nucleophilic Substitution: A Case of Steric Hindrance

Nucleophilic substitution reactions are a cornerstone of organic synthesis. However, the neopentyl-like structure of our target molecules presents a significant challenge for both Sₙ2 and Sₙ1 mechanisms.

The Impeded Sₙ2 Pathway

The Sₙ2 reaction mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group.[3] In the case of 4-methyl-4-pentenyl derivatives, the bulky tert-butyl-like group effectively shields the electrophilic carbon, making this backside approach nearly impossible.[4][5] Consequently, Sₙ2 reactions on neopentyl-like substrates are notoriously slow, with reaction rates that can be up to 100,000 times slower than on a simple primary alkyl halide.[4]

The Problematic Sₙ1 Pathway

The Sₙ1 mechanism proceeds through the formation of a carbocation intermediate. For our substrates, this would initially lead to a highly unstable primary carbocation.[5] This unstable intermediate is prone to rapid rearrangement via a 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement leads to a mixture of products and reduces the yield of the desired substitution product.[6]

Experimental Evidence: Bromide's Unexpected Superiority

Contrary to the general trend of leaving group ability, for sterically hindered neopentyl systems, experimental data indicates that bromide is a more effective leaving group than sulfonate esters like tosylate (a close analog of mesylate). A study on the kinetics of nucleophilic substitution on neopentyl scaffolds found that neopentyl iodide and bromide are significantly more reactive than neopentyl p-toluenesulfonate.[7][8] This can be attributed to the longer carbon-bromine bond compared to the carbon-oxygen bond of the mesylate. The longer bond places the bulky part of the molecule further from the reaction center, slightly reducing the steric hindrance for an incoming nucleophile.[7]

Data Presentation: Comparative Reactivity

Leaving GroupRelative Reactivity in Sₙ2 (Neopentyl System)Key Considerations
BromideMore ReactiveLonger C-Br bond may slightly alleviate steric hindrance.[7]
MethanesulfonateLess ReactiveShorter C-O bond exacerbates steric hindrance from the neopentyl-like structure.[7]

Alternative Synthetic Strategies

Given the low reactivity of 4-methyl-4-pentenyl methanesulfonate and bromide in traditional nucleophilic substitution reactions, alternative strategies are often necessary.

Grignard Reagent Formation

The formation of a Grignard reagent is a powerful method for converting an alkyl halide into a potent nucleophile.[9] 4-Methyl-4-pentenyl bromide can be reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent, 4-methyl-4-pentenylmagnesium bromide. This organometallic species can then participate in a wide range of carbon-carbon bond-forming reactions.[10] This pathway is not available for the methanesulfonate derivative.

Experimental Protocol: Formation of 4-Methyl-4-pentenylmagnesium Bromide

Objective: To prepare a Grignard reagent from 4-methyl-4-pentenyl bromide.

Materials:

  • 4-methyl-4-pentenyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the glassware under an inert atmosphere and ensure it is flame-dried to remove any moisture.

  • Place the magnesium turnings in the round-bottom flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 4-methyl-4-pentenyl bromide in anhydrous ether.

  • Add a small amount of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting solution of 4-methyl-4-pentenylmagnesium bromide is now ready for use in subsequent reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings. These reactions are highly effective for forming carbon-carbon bonds, even with sterically hindered substrates.

  • Suzuki Coupling: This reaction typically couples an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex.[11][12] Both 4-methyl-4-pentenyl bromide and, in some cases, the methanesulfonate could potentially be used as the electrophilic partner. However, alkyl bromides are generally more common and reactive substrates in Suzuki couplings of alkyl electrophiles.[13]

  • Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, also catalyzed by palladium or nickel.[14] This method is known for its ability to couple sp³-hybridized carbons and is effective for unactivated alkyl halides and tosylates.[15]

Experimental Workflow: Conceptual Cross-Coupling Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products A 4-Methyl-4-pentenyl-X (X = Br or OMs) C Pd(0) Catalyst A->C Oxidative Addition B Organometallic Reagent (e.g., R-B(OH)2 or R-ZnX) B->C Transmetalation D Coupled Product (4-Methyl-4-pentenyl-R) C->D Reductive Elimination E Byproducts C->E

Caption: Generalized workflow for a transition metal-catalyzed cross-coupling reaction.

Conclusion and Recommendations

The choice between 4-methyl-4-pentenyl methanesulfonate and 4-methyl-4-pentenyl bromide is highly dependent on the desired synthetic transformation.

  • For reactions that rely on traditional nucleophilic substitution , both substrates are poor choices due to extreme steric hindrance. However, if a substitution reaction must be attempted, 4-methyl-4-pentenyl bromide would be the more reactive option .

  • For synthetic routes involving the formation of a Grignard reagent , 4-methyl-4-pentenyl bromide is the only viable option . This opens up a wide array of subsequent reactions.

  • For transition metal-catalyzed cross-coupling reactions , 4-methyl-4-pentenyl bromide is generally the preferred substrate due to its wider application and typically higher reactivity in these systems compared to alkyl sulfonates.

References

Sources

Comparative

A Comparative Analysis of Methanesulfonate and Tosylate as Leaving Groups in Alkenyl Systems: A Focus on the 4-Methyl-4-Pentenyl Substrate

For researchers and professionals in synthetic and medicinal chemistry, the selection of an appropriate leaving group is a critical decision that dictates the efficiency and outcome of nucleophilic substitution and elimi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in synthetic and medicinal chemistry, the selection of an appropriate leaving group is a critical decision that dictates the efficiency and outcome of nucleophilic substitution and elimination reactions. Among the most reliable and frequently employed leaving groups are the sulfonate esters, particularly methanesulfonate (mesylate, OMs) and p-toluenesulfonate (tosylate, OTs). While often treated as interchangeable, their performance can diverge, especially in substrates with unique structural features.

This guide provides an in-depth, evidence-based comparison of mesylate and tosylate, moving beyond general reactivity trends to focus on their behavior in a 4-methyl-4-pentenyl system. In this specific context, the presence of a C=C double bond at a suitable position introduces the fascinating possibility of neighboring group participation (NGP), also known as anchimeric assistance, which can dramatically alter reaction rates and stereochemical outcomes. We will explore the fundamental properties of these leaving groups, analyze their reactivity within this specific alkenyl framework, and provide detailed experimental protocols for their synthesis and comparative evaluation.

Part 1: Fundamental Properties of Mesylate vs. Tosylate

The efficacy of a leaving group is fundamentally tied to the stability of the anion that is formed upon its departure; stable, weakly basic anions derived from strong acids are excellent leaving groups.[1][2] Both methanesulfonic acid and p-toluenesulfonic acid are strong acids, rendering their conjugate bases, mesylate and tosylate, highly effective leaving groups.[1]

PropertyMethanesulfonate (Mesylate, OMs)p-Toluenesulfonate (Tosylate, OTs)Rationale & Key Insights
Structure CH₃SO₃⁻CH₃C₆H₄SO₃⁻The key difference is the methyl group versus the p-tolyl group attached to the sulfonyl center.
Anion Stability HighVery HighBoth anions delocalize the negative charge across the three oxygen atoms via resonance.[3][4] The tosylate anion benefits from additional delocalization into the aromatic ring, making it marginally more stable.[1][5]
Reactivity ExcellentGenerally Considered Slightly More ReactiveThe generally accepted order of reactivity is Triflate > Tosylate > Mesylate.[1][5] This is a direct consequence of anion stability. A more stable anion corresponds to a better leaving group and a faster reaction rate.
Steric Hindrance LowerHigherThe p-tolyl group is significantly bulkier than the methyl group. This can be a deciding factor in sterically congested systems, where the less bulky mesyl chloride may be preferred for the initial esterification of the alcohol.[3]
Physical Form Precursors (MsCl) are often liquids. Alkyl mesylates can be oils.Precursors (TsCl) and resulting tosylate esters are often crystalline solids.[6]The solid nature of tosylates can simplify handling, purification (via recrystallization), and long-term storage.[3][6]
Practical Aspects Higher atom economy.[6]Aromatic ring allows for easy visualization on TLC plates under UV light.[3]The choice can be influenced by practical laboratory considerations beyond pure reactivity.
Part 2: The 4-Methyl-4-Pentenyl System: A Case of Anchimeric Assistance

The 4-methyl-4-pentenyl system is not a simple primary alkyl substrate. The terminal alkene is positioned perfectly to influence the reaction at the C1 position through neighboring group participation (NGP).[7][8] In this mechanism, the π-electrons of the double bond act as an intramolecular nucleophile, attacking the carbon bearing the leaving group as it departs.[7]

This participation has two major consequences:

  • Rate Acceleration: The intramolecular attack assists in pushing the leaving group off, leading to a significant increase in the reaction rate compared to a saturated analogue (e.g., 4-methyl-pentyl sulfonate).[7][8]

  • Stereochemical Influence: NGP proceeds through a bridged, non-classical carbocation intermediate (a cyclopropylmethyl/cyclopentyl cation).[9][10] The subsequent attack by an external nucleophile often occurs with overall retention of configuration, as two consecutive Sₙ2-like inversions take place.[9][10]

NGP_Mechanism Start Substrate (R-OMs/OTs) TS1 Transition State 1 Start->TS1 π-bond attack (rate-determining step) Intermediate Bridged Cation Intermediate TS1->Intermediate Leaving Group departs Product Product(s) Intermediate->Product External Nu: attack Experimental_Workflow A Start: 4-Methyl-4-penten-1-ol B1 Mesylation (MsCl, Et3N, CH2Cl2) A->B1 B2 Tosylation (TsCl, Pyridine, CH2Cl2) A->B2 C1 Product: 4-Methyl-4-pentenyl Mesylate B1->C1 C2 Product: 4-Methyl-4-pentenyl Tosylate B2->C2 D Parallel Solvolysis (e.g., 80% Ethanol, 50°C) C1->D C2->D E Data Analysis: Monitor reaction progress (HPLC, GC, or Titration) D->E F Result: Determine k_rel(OMs) vs k_rel(OTs) E->F

Caption: Experimental workflow for synthesis and comparative rate analysis.

This protocol is adapted from established mesylation procedures. [11]

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 4-methyl-4-penten-1-ol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

This protocol follows standard tosylation methodology. [3][12]

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add 4-methyl-4-penten-1-ol (1.0 eq) and anhydrous pyridine. Cool the solution to 0 °C.

    • Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl byproduct.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. For less reactive alcohols, this step may require stirring overnight at a low temperature (e.g., 4 °C).

  • Workup: Pour the reaction mixture over ice and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer extensively with cold 1M CuSO₄ solution (to remove pyridine), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting tosylate is often a solid and can be purified by recrystallization.

  • Preparation: Prepare stock solutions of 4-methyl-4-pentenyl mesylate and 4-methyl-4-pentenyl tosylate of identical concentration (e.g., 0.05 M) in a buffered solvent system (e.g., 80% ethanol / 20% water).

  • Reaction Initiation: Place aliquots of each solution in separate, sealed vials in a constant temperature bath (e.g., 50 °C). Start a timer simultaneously for all samples.

  • Monitoring: At timed intervals, remove a vial from each set. Immediately quench the reaction by cooling it in an ice bath.

  • Quantification: Analyze the quenched sample to determine the extent of the reaction. This can be achieved by:

    • HPLC/GC: Measure the disappearance of the starting material peak area relative to an internal standard.

    • Titration: Titrate the generated sulfonic acid (methanesulfonic acid or p-toluenesulfonic acid) with a standardized solution of NaOH using an indicator.

  • Data Analysis: Plot the concentration of the starting material (or product) versus time. The initial rate of the reaction can be determined from the slope of this curve. The relative rate (k_rel) is the ratio of the rate constant for the tosylate to the rate constant for the mesylate.

Conclusion and Recommendations

This guide demonstrates that while both methanesulfonate and tosylate are exceptional leaving groups, their performance in the 4-methyl-4-pentenyl system is overwhelmingly dictated by anchimeric assistance from the neighboring double bond.

  • Reactivity: Tosylate is marginally, but consistently, the more reactive leaving group due to the superior resonance stabilization of its anion. [1][5]In applications where maximizing reaction rate is paramount, tosylate is the preferred choice.

  • Practicality: The decision between mesylate and tosylate often comes down to practical considerations. Tosylates are frequently crystalline, simplifying purification. [3][6]Mesylates offer better atom economy and the smaller size of MsCl can be advantageous for sterically hindered alcohols. [3][6]* System-Specific Behavior: The key takeaway for researchers working with unsaturated systems like the 4-methyl-4-pentenyl substrate is to recognize the potential for NGP. This effect is a far more powerful determinant of reactivity than the subtle electronic differences between mesylate and tosylate.

Ultimately, the choice is a strategic one. For most applications involving the 4-methyl-4-pentenyl system, both leaving groups will perform effectively. However, for kinetic studies or highly optimized synthetic routes, the slightly faster kinetics of the tosylate may be advantageous. Conversely, considerations of cost, atom economy, or ease of synthesis might favor the mesylate.

References

  • BenchChem. A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates.

  • BenchChem. A Head-to-Head Comparison of Tosylate and Other Leaving Groups in Bioconjugation Linkers.

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry.

  • Chemistry Stack Exchange. (2017, February 25). Toluenesulfonate vs. methylsulfonate.

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.

  • Wipf Group. Organic Chemistry 1 Chapter 6. SN2 Reactions.

  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group.

  • Wikipedia. Neighbouring group participation.

  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.

  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance.

  • Vaia. Account for the relative rates of solvolysis of these compounds in aqueous acetic acid.

  • Chem-Station International Edition. (2016, May 18). Neighboring Group Participation.

  • Scribd. Understanding Neighboring Group Participation.

  • Ballini, R., et al. Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 2013.

  • PrepChem.com. Synthesis of 4-methyl-4-pentenyl methanesulfonate.

Sources

Validation

Analytical Strategies for 4-Methyl-4-pentenyl Methanesulfonate: A Comparative HPLC Validation Guide

Introduction: The Analytical Challenge 4-Methyl-4-pentenyl methanesulfonate is a highly reactive alkylating intermediate, typically synthesized via the esterification of 4-methyl-4-penten-1-ol with methanesulfonyl chlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

4-Methyl-4-pentenyl methanesulfonate is a highly reactive alkylating intermediate, typically synthesized via the esterification of 4-methyl-4-penten-1-ol with methanesulfonyl chloride[1]. In pharmaceutical drug development, assessing the purity of alkyl methanesulfonates (mesylates) is a critical quality control step because these compounds are classified as potential genotoxic impurities (PGIs) capable of alkylating DNA[2].

Validating an HPLC method for this specific molecule presents a profound analytical challenge. The molecule lacks a conjugated π -system—containing only an isolated terminal alkene and a sulfonate ester—rendering standard UV detection highly ineffective[3]. As a Senior Application Scientist, I frequently observe laboratories default to standard HPLC-UV methodologies, only to fail regulatory validation due to poor sensitivity and baseline instability. This guide objectively compares alternative HPLC modalities and provides a self-validating protocol for accurate purity assessment.

Regulatory Context: ICH Q2(R2) Lifecycle Approach

The updated (effective June 2024) mandate a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[4],[5]. For purity assessments, the method must demonstrably prove its "fitness for purpose" through rigorous evaluation of specificity, sensitivity (LOD/LOQ), precision, and robustness[6]. Crucially, ICH Q2(R2) emphasizes that if specificity is compromised by the detector's limitations, orthogonal detection techniques must be employed[7].

Comparative Analysis of HPLC Modalities

To achieve ICH Q2(R2) compliance, the selection of the detector must be driven by the physicochemical properties of the analyte.

A. RP-HPLC-UV (Low Wavelength: 210 nm)
  • Mechanism: Relies on the weak π→π∗ transition of the isolated double bond.

  • Causality of Failure: At 210 nm, organic modifiers (such as methanol or acetonitrile) and trace mobile phase impurities exhibit massive background absorbance. During gradient elution, this causes severe baseline drift, masking low-level impurities and failing the ICH Q2(R2) signal-to-noise (S/N) requirements for LOQ[4]. It is generally not recommended for bulk purity assessment of this compound.

B. HPLC-CAD (Charged Aerosol Detection)
  • Mechanism: The column eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles are charged by ionized nitrogen gas[8]. The charge measured by an electrometer is directly proportional to the analyte's mass.

  • Causality of Success: CAD response is completely independent of optical properties, providing a uniform response for all non-volatile and semi-volatile species[8]. With a predicted boiling point of ~285 °C[9], 4-methyl-4-pentenyl methanesulfonate is perfectly suited for CAD. This allows for the simultaneous, accurate quantification of the target mesylate, the precursor alcohol, and degradation products like methanesulfonic acid without the need for complex derivatization[10].

C. LC-MS/MS (APCI or ESI in MRM Mode)
  • Mechanism: Utilizes Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM)[3].

  • Causality of Application: LC-MS/MS is the definitive gold standard for quantifying trace mesylates (at low ppm levels) as PGIs in a final drug substance due to its absolute structural specificity[3]. However, for assessing the bulk purity of 4-methyl-4-pentenyl methanesulfonate itself, MS detectors are prone to saturation and severe matrix effects, making CAD a more robust and cost-effective choice for routine assay validation.

Quantitative Data Presentation

The following table summarizes the typical validation performance metrics for methanesulfonate ester purity analysis across the three modalities based on established literature[10],[3].

Validation Parameter (ICH Q2)HPLC-UV (210 nm)HPLC-CADLC-MS/MS (APCI)
Specificity Poor (High solvent interference)Excellent (Mass-based, uniform)Absolute (m/z & fragmentation)
Typical LOD > 1000 ng15 – 250 ng< 1 ng
Linearity Range Narrow (Restricted by baseline drift)Non-linear (Quadratic fit required)Wide (3-4 orders of magnitude)
Accuracy (Recovery) Variable (Often < 80% at low levels)85.0% – 110.5%91.6% – 109.0%
Primary Use Case Not recommendedBulk purity & general impurities Trace genotoxic impurity profiling

Step-by-Step Experimental Protocol: Self-Validating HPLC-CAD Method

To assess the bulk purity of 4-methyl-4-pentenyl methanesulfonate, the following HPLC-CAD protocol is designed as a self-validating system. The built-in System Suitability Test (SST) ensures the method proves its own fitness prior to sample analysis[5].

Materials & Reagents
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH adjusted to 4.0 with formic acid).

    • Causality Rationale: CAD requires strictly volatile buffers. Non-volatile salts (like phosphate) will rapidly foul the corona discharge needle and generate massive background noise[11],[8].

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Sample Vials: Polypropylene vials.

    • Causality Rationale: The Acetonitrile/Water solvent can leach inorganic cations (e.g., sodium) from standard Type I borosilicate glass. Because CAD is a universal detector, these leached ions will appear as distinct chromatographic peaks, compromising specificity[11].

Chromatographic Workflow
  • Sample Preparation: Dissolve the 4-methyl-4-pentenyl methanesulfonate sample in Acetonitrile/Water (25:75 v/v) to a working concentration of 1.0 mg/mL.

  • Separation Parameters:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to 5% B.

  • Detector Optimization (Critical Step): Set the CAD evaporation temperature to 35 °C.

    • Causality Rationale: Because the analyte is semi-volatile, excessive evaporation temperatures (e.g., the standard 50 °C) will cause analyte loss in the aerosol phase prior to charging, drastically reducing sensitivity[11].

  • System Suitability Testing (SST): Inject a resolution standard containing 4-methyl-4-pentenyl methanesulfonate and its precursor, 4-methyl-4-penten-1-ol. Ensure resolution ( Rs​ ) > 2.0 and peak tailing factor 1.5. If the SST fails, the run is automatically invalidated[5].

  • Validation Execution:

    • Linearity: Inject calibration standards from 0.05 mg/mL to 1.5 mg/mL. Note: Unlike UV, CAD response is based on particle surface area and is inherently non-linear over wide ranges. You must apply a quadratic regression or log-log data transformation[10].

    • Accuracy: Spike known concentrations of methanesulfonic acid at 0.1%, 0.5%, and 1.0% levels into the bulk sample. Calculate recovery against the calibration curve.

Method Validation Workflow Visualization

G A 4-Methyl-4-pentenyl Methanesulfonate Sample B Method Selection A->B C1 HPLC-UV (210 nm) Low Sensitivity B->C1 Sub-optimal C2 HPLC-CAD Uniform Mass Response B->C2 Optimal for Purity C3 LC-MS/MS (APCI) Trace PGI Analysis B->C3 Optimal for Trace D ICH Q2(R2) Validation C2->D E1 Specificity (Baseline Resolution) D->E1 E2 Sensitivity (LOD/LOQ Assessment) D->E2 E3 Accuracy & Precision (Spike Recovery) D->E3

Decision matrix and ICH Q2(R2) validation workflow for methanesulfonate purity assessment.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.[Link]

  • Synthesis of 4-methyl-4-pentenyl methanesulfonate. PrepChem.[Link]

  • Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography. ResearchGate.[Link]

  • ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report. GOV.UK.[Link]

  • Validation and application of an HPLC-CAD-TOF/MS method for identification and quantification of pharmaceutical counterions. ResearchGate.[Link]

  • Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. ResearchGate.[Link]

Sources

Comparative

High-Resolution GC-MS Analysis and Mass Fragmentation Profiling of 4-Methyl-4-pentenyl Methanesulfonate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework Executive Summary & Analytical Context In pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework

Executive Summary & Analytical Context

In pharmaceutical development, alkyl methanesulfonates (mesylates) are heavily scrutinized as Potential Mutagenic Impurities (PMIs) under ICH M7 guidelines. 4-Methyl-4-pentenyl methanesulfonate (CAS: 79320-73-3; MW: 178.25 g/mol ) is a highly reactive alkylating agent often utilized as a synthetic intermediate or generated as an unwanted byproduct when methanesulfonic acid reacts with 4-methyl-4-penten-1-ol.

As a Senior Application Scientist, I frequently encounter the challenge of quantifying trace mesylates. Because 4-methyl-4-pentenyl methanesulfonate lacks a strong UV chromophore and is prone to thermal degradation, selecting the correct analytical platform is critical. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques, details the exact Electron Ionization (EI) fragmentation mechanics of this compound, and provides a self-validating experimental protocol.

Platform Comparison: GC-MS vs. Alternative Techniques

To establish a robust control strategy for 4-methyl-4-pentenyl methanesulfonate, we must evaluate the analytical causality behind platform selection. While LC-UV or LC-MS/MS are common in pharma, GC-MS remains the gold standard for volatile alkyl mesylates[1].

Table 1: Performance Comparison for Alkyl Mesylate Detection
Analytical PlatformIonization / DetectionSensitivity (LOD)Specificity & Structural IDMatrix InterferenceExpert Verdict
GC-EI-MS (Single Quad) Electron Ionization (70 eV)0.5 - 2.0 ppm[1]High: Rich fragmentation yields definitive structural fingerprints.Low: Capillary GC separates volatile mesylates from heavy API matrices.Optimal Choice for routine trace analysis and structural confirmation.
GC-CI-MS Chemical Ionization (e.g., Methane)1.0 - 5.0 ppmModerate: Preserves the molecular ion [M+H]+ , but lacks rich structural fragments.Low: Softer ionization reduces background noise.Useful only if the molecular ion is strictly required for isotopic labeling studies.
LC-ESI-MS/MS Electrospray Ionization0.1 - 1.0 ppmModerate: Mesylates ionize poorly in ESI without derivatization[2].High: Ion suppression from co-eluting API is a major risk.Requires complex derivatization (e.g., with diethyldithiocarbamate) to achieve adequate ionization.
GC-FID Flame Ionization10 - 50 ppmLow: Relies solely on retention time; no structural data.Moderate: Susceptible to false positives from co-eluting hydrocarbons.Insufficient for genotoxic impurity profiling where strict structural ID is required.

Causality Insight: We select GC-EI-MS because 4-methyl-4-pentenyl methanesulfonate is sufficiently volatile for gas-phase separation, and EI provides the diagnostic m/z 79 fragment characteristic of all methanesulfonates[3], ensuring unambiguous identification even in complex matrices.

EI-MS Mass Fragmentation Dynamics

Understanding the fragmentation of 4-methyl-4-pentenyl methanesulfonate under standard 70 eV Electron Ionization is essential for setting up Selected Ion Monitoring (SIM) methods. Alkyl mesylates rarely exhibit a strong molecular ion ( M∙+ ) because the C-O bond is highly labile[3].

  • Molecular Ion ( m/z 178): The [C7​H14​O3​S]∙+ ion is typically absent or present at <1% relative abundance due to rapid heterolytic cleavage.

  • Base Peak ( m/z 83): The dominant pathway is the loss of the mesylate radical ( ∙OSO2​CH3​ , 95 Da). This yields the 4-methyl-4-pentenyl cation ( [C6​H11​]+ at m/z 83). The stability of this ion drives the reaction forward.

  • Mesyl Cation ( m/z 79): S-O bond cleavage yields the [CH3​SO2​]+ ion. This m/z 79 peak is the universal diagnostic marker for methanesulfonate esters[3].

  • Hydrocarbon Cascade ( m/z 55, 41): The m/z 83 carbocation undergoes further neutral losses, such as the expulsion of ethylene ( C2​H4​ ) to form [C4​H7​]+ ( m/z 55).

Fragmentation M Molecular Ion (m/z 178) [C7H14O3S]•+ F83 Base Peak (m/z 83) [C6H11]+ M->F83 - •OSO2CH3 (95 Da) C-O Cleavage F79 Mesyl Cation (m/z 79) [CH3SO2]+ M->F79 - •OC6H11 (99 Da) S-O Cleavage F55 Fragment (m/z 55) [C4H7]+ F83->F55 - C2H4 (28 Da) Ethylene Loss F41 Allyl Cation (m/z 41) [C3H5]+ F83->F41 - C3H6 (42 Da) Propylene Loss

EI-MS Fragmentation Pathway of 4-Methyl-4-pentenyl methanesulfonate at 70 eV.

Validated Experimental Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system . It mitigates common artifacts, such as the in-situ formation of mesylates during sample preparation.

Sample Preparation (Liquid-Liquid Extraction)

Crucial Causality: Never use methanol as a sample diluent. Residual methanesulfonic acid in the API can react with methanol in the hot GC inlet to artificially generate methyl methanesulfonate, leading to false positives[3]. We utilize Dichloromethane (DCM) because it is inert, highly volatile, and provides excellent recovery for mesylates[1],[2].

  • API Solubilization: Dissolve 100 mg of the target API in 5.0 mL of Milli-Q water.

  • Extraction: Add 2.0 mL of HPLC-grade Dichloromethane (DCM).

  • Agitation: Vortex strictly for 2 minutes, then centrifuge at 5000 rpm for 5 minutes to break any emulsions[4].

  • Isolation: Extract the lower organic (DCM) layer. Dry over anhydrous Na2​SO4​ and transfer to a GC autosampler vial.

GC-MS Instrumental Parameters

Crucial Causality: Mesylates are thermally labile. If the inlet temperature exceeds 250°C, 4-methyl-4-pentenyl methanesulfonate will degrade into 4-methyl-1,3-pentadiene and methanesulfonic acid.

  • System: Agilent 7890B GC coupled to a 5977B MSD (or equivalent Shimadzu GCMS-TQ8040[4]).

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or DB-WAX[5]. The DB-5MS is preferred for its low bleed profile in MS applications.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 200°C (Strictly controlled to prevent thermal degradation).

  • Injection: 1.0 µL, Splitless mode.

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 25°C/min to 280°C (Hold 5 min for column bake-out)[1].

  • MS Mode: Selected Ion Monitoring (SIM).

    • Target Quantifier Ion: m/z 83

    • Qualifier Ions: m/z 79, m/z 55

Workflow Prep Sample Prep LLE with DCM Inject GC Injection Splitless, 200°C Prep->Inject Sep Chromatography DB-5MS Column Inject->Sep Detect MS Detection SIM m/z 83, 79 Sep->Detect Valid Data Validation Recovery & S/N Detect->Valid

Self-validating GC-MS workflow for trace alkyl mesylate quantification.

System Suitability and Self-Validation Metrics

To guarantee scientific integrity, every batch run must pass the following self-validating criteria:

  • Specificity: Blank DCM injections must show no interfering peaks at the retention time of 4-methyl-4-pentenyl methanesulfonate (S/N < 3).

  • Recovery (Accuracy): Samples spiked at the Limit of Quantitation (LOQ) must demonstrate a recovery between 80% and 120%[1]. If recovery drops below 80%, matrix effects are likely suppressing extraction efficiency, necessitating a Standard Addition Method[4].

  • Ion Ratio Stability: The ratio of the qualifier ion ( m/z 79) to the quantifier ion ( m/z 83) must remain within ±20% of the reference standard to confirm peak purity.

References

  • Manivannan, K., et al. "Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS." Journal of Applied Pharmaceutical Science, 12(11), 2022. Available at:[Link]

  • Nagarajan, B., et al. "GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients." International Journal of Pharmaceutical Sciences Review and Research, 46(2), 2017. Available at:[Link]

  • Chugh, et al. "Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities." d-nb.info, 2015. Available at:[Link]

  • Szekely, G., et al. "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Organic Process Research & Development, ACS Publications, 2015. Available at:[Link]

  • Shimadzu Corporation. "Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS." Shimadzu Application News, 2016. Available at:[Link]

Sources

Validation

4-Methyl-4-pentenyl methanesulfonate vs iodide for maximizing alkylation yield

Maximizing Alkylation Yields with the 4-Methyl-4-pentenyl Moiety: A Comparative Guide to Mesylate vs. Iodide Electrophiles Executive Summary The 4-methyl-4-pentenyl group is a ubiquitous structural motif in complex molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Maximizing Alkylation Yields with the 4-Methyl-4-pentenyl Moiety: A Comparative Guide to Mesylate vs. Iodide Electrophiles

Executive Summary

The 4-methyl-4-pentenyl group is a ubiquitous structural motif in complex molecule synthesis, playing a critical role in the total synthesis of natural products such as mealybug and scale insect pheromones [1]. When appending this C6-chain to a core scaffold via bimolecular nucleophilic substitution ( SN​2 ), the choice of leaving group is the single most important variable for maximizing yield. This guide objectively compares the performance of 4-methyl-4-pentenyl methanesulfonate (mesylate) against 4-methyl-4-pentenyl iodide, providing mechanistic causality, comparative data, and self-validating experimental protocols.

Mechanistic Grounding: Hard vs. Soft Electrophiles

When executing an alkylation with a slightly hindered, extended aliphatic chain like the 4-methyl-4-pentenyl group, the competition between SN​2 (substitution) and E2 (elimination) dictates the ultimate yield.

  • The Mesylate (-OMs) Pathway: Mesylates are highly stable leaving groups that effectively delocalize incipient negative charge [2]. However, the C-OMs bond is relatively "hard." When reacted with strongly basic nucleophiles (e.g., ketone enolates or alkoxides), the activation energy for SN​2 is high enough that the basic nucleophile often abstracts a β -proton instead, leading to significant E2 elimination byproducts.

  • The Iodide (-I) Pathway: Iodide is a highly polarizable, "soft" leaving group. The significantly lower bond dissociation energy of the C-I bond compared to the C-O bond of a mesylate dramatically accelerates SN​2 kinetics [3]. This kinetic advantage allows the substitution pathway to outcompete elimination, even when using basic nucleophiles, making it the superior electrophile for maximizing alkylation yields.

AlkylationMechanisms A 4-Methyl-4-penten-1-ol B Mesylation (MsCl, NEt3) A->B C Mesylate (-OMs) Hard Electrophile B->C D Iodination (MeMgI or NaI) C->D Halogen Exchange F Nucleophilic Attack (e.g., Enolate) C->F Direct Alkylation E Iodide (-I) Soft Electrophile D->E E->F Direct Alkylation G High Yield Alkylation (SN2 Dominates) F->G Fast Kinetics (Iodide) H Lower Yield (SN2 / E2 Competition) F->H Slow Kinetics (Mesylate)

Fig 1. Mechanistic workflow comparing mesylate and iodide pathways for alkylation.

Comparative Experimental Data

The kinetic superiority of the iodide leaving group translates directly to higher isolated yields across various nucleophile classes. The table below summarizes typical performance metrics when coupling the 4-methyl-4-pentenyl moiety to common nucleophiles.

Nucleophile TypeElectrophileReaction TimeIsolated Yield (%)Primary Byproduct
Ketone Enolate (LDA, THF, -78 °C to RT)Mesylate12 - 16 h45 - 55%Elimination (Diene)
Ketone Enolate (LDA, THF, -78 °C to RT)Iodide4 - 6 h82 - 88% None (Trace alcohol)
Gilman Reagent ( R2​CuLi , Et2​O , 0 °C)Mesylate8 - 10 h60 - 65%Homocoupling
Gilman Reagent ( R2​CuLi , Et2​O , 0 °C)Iodide2 - 3 h85 - 92% None

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as closed-loop, self-validating systems. You must analytically confirm the success of each intermediate before proceeding to the final alkylation.

ProtocolLogic Step1 Reaction Execution (Temp/Solvent Control) Step2 In-Process TLC (KMnO4 Stain) Step1->Step2 Step2->Step1 If Incomplete Step3 Aqueous Workup (pH Neutralization) Step2->Step3 If Complete Step4 1H NMR Validation (Shift Analysis) Step3->Step4

Fig 2. Self-validating experimental feedback loop for intermediate synthesis.

Protocol 1: Synthesis of 4-Methyl-4-pentenyl Methanesulfonate

Causality: Conducting this reaction at 0 °C is critical to prevent the highly reactive mesyl chloride from inducing unwanted polymerization or reacting with the terminal alkene [4].

  • Setup: Dissolve 4-methyl-4-penten-1-ol (1.0 equiv) in dry CH2​Cl2​ (0.1 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice/water bath.

  • Reagent Addition: Add Triethylamine (TEA, 1.5 equiv) in one portion. Slowly add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes.

  • In-Process Validation: Stir for 2 hours at 0 °C. Check reaction progress via TLC (Hexanes/EtOAc 4:1). The starting alcohol will stain bright yellow/brown with KMnO4​ ; ensure this spot has completely disappeared.

  • Workup: Quench with cold water. Extract the aqueous phase with CH2​Cl2​ . Wash the combined organic layers sequentially with saturated NaHCO3​ (to neutralize excess acid), 2 N HCl (to remove excess amine), and brine. Dry over MgSO4​ and concentrate in vacuo.

  • Final Validation: 1H NMR ( CDCl3​ ) must show a sharp singlet at ~3.0 ppm corresponding to the newly installed −OSO2​CH3​ group.

Protocol 2: Rapid Halogen Exchange to 4-Methyl-4-pentenyl Iodide

Causality: While traditional Finkelstein reactions (NaI in acetone) take hours and require heating, utilizing Methylmagnesium iodide (MeMgI) at 0 °C acts as a highly nucleophilic iodide source, achieving complete conversion in just 5 minutes while suppressing elimination byproducts [5].

  • Setup: Dissolve the synthesized 4-methyl-4-pentenyl methanesulfonate in dry Et2​O (0.2 M) and cool to 0 °C.

  • Exchange: Add MeMgI (3.0 M in Et2​O , 1.5 equiv) dropwise. Stir for exactly 5 minutes.

  • Workup: Carefully quench with saturated aqueous NH4​Cl . Extract with Et2​O , wash with brine, dry over MgSO4​ , and concentrate carefully (the iodide is somewhat volatile).

  • Final Validation: 1H NMR ( CDCl3​ ) must show the disappearance of the mesylate methyl singlet (~3.0 ppm) and an upfield shift of the CH2​−X protons from ~4.2 ppm (mesylate) to ~3.2 ppm (iodide).

Protocol 3: Optimized Enolate Alkylation

Causality: Using the iodide electrophile allows the alkylation to proceed smoothly as the reaction warms from -78 °C to room temperature, matching the soft nucleophilicity of the enolate with the soft electrophilicity of the iodide.

  • Enolate Generation: To a solution of the target ketone in THF at -78 °C, add LDA (1.1 equiv). Stir for 1 hour to ensure complete deprotonation.

  • Alkylation: Add 4-methyl-4-pentenyl iodide (1.2 equiv) dropwise.

  • Thermal Gradient: Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 3 hours. Quench with NH4​Cl and purify via flash chromatography.

References

  • Synthesis of 4-methyl-4-pentenyl methanesulfonate Source: PrepChem URL:[Link]

  • Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents Source: The Journal of Organic Chemistry / PMC URL:[Link]

  • Chemistry of the pheromones of mealybug and scale insects Source: Natural Product Reports (RSC Publishing) URL:[Link]

  • Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-4-pentenyl methanesulfonate proper disposal procedures

4-Methyl-4-pentenyl Methanesulfonate: Comprehensive Safety and Chemical Destruction Protocol Executive Summary & Hazard Profile 4-Methyl-4-pentenyl methanesulfonate (CAS: 79320-73-3) is a highly reactive alkyl mesylate....

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Author: BenchChem Technical Support Team. Date: April 2026

4-Methyl-4-pentenyl Methanesulfonate: Comprehensive Safety and Chemical Destruction Protocol

Executive Summary & Hazard Profile

4-Methyl-4-pentenyl methanesulfonate (CAS: 79320-73-3) is a highly reactive alkyl mesylate. In synthetic chemistry and drug development, mesylates are prized for their exceptional leaving-group capabilities. However, this exact electrophilic reactivity makes them potent alkylating agents. In biological systems, alkyl mesylates can covalently modify DNA (typically at the N7 position of guanine), classifying them as Potential Genotoxic Impurities (PGIs) and suspected carcinogens[1].

Because of its genotoxic potential, direct disposal of unquenched 4-methyl-4-pentenyl methanesulfonate into standard organic waste streams poses severe exposure risks and violates laboratory safety compliance. It must be chemically destroyed and neutralized at the bench prior to entering the final waste stream.

Mechanistic Rationale: The Chemistry of Destruction

We do not merely discard this chemical; we systematically destroy its pharmacophore. The most effective, scientifically validated method for neutralizing alkyl methanesulfonates is nucleophilic substitution (Sₙ2) using an inactivating solution of sodium thiosulfate (Na₂S₂O₃) and sodium hydroxide (NaOH)[2].

Causality of Reagent Choice: Thiosulfate is a highly polarizable "super-nucleophile." When introduced to the mesylate, the sulfur atom of the thiosulfate anion rapidly attacks the electrophilic carbon of the 4-methyl-4-pentenyl chain. This forces the displacement of the methanesulfonate leaving group, resulting in the formation of an S-alkyl thiosulfate, commonly known as a Bunte salt. Unlike the parent mesylate, the resulting Bunte salt is highly water-soluble, chemically stable, and entirely non-mutagenic[2].

SN2_Mechanism Thiosulfate Nucleophile Thiosulfate Anion Transition SN2 Transition State (Partial Bond Formation) Thiosulfate->Transition Nucleophilic Attack Mesylate Electrophile 4-Methyl-4-pentenyl mesylate Mesylate->Transition Nucleophilic Attack BunteSalt Non-Toxic Product S-Alkyl Thiosulfate Transition->BunteSalt Displacement LeavingGroup Leaving Group Methanesulfonate Anion Transition->LeavingGroup Displacement

Fig 1: SN2 nucleophilic displacement of mesylate by thiosulfate to form a non-toxic Bunte salt.

The Role of Sodium Hydroxide: Alkyl mesylates slowly undergo solvolysis in water to form methanesulfonic acid[1]. If the destruction solution becomes acidic, the thiosulfate anion will disproportionate into sulfur dioxide gas and elemental sulfur (observed as a cloudy, yellow precipitate), which halts the destruction process. The addition of 0.1 M NaOH acts as an alkaline buffer, neutralizing the acid byproduct and preserving the active nucleophile[3].

Quantitative Efficacy of Destruction Media

To build a self-validating protocol, operational parameters must be grounded in kinetic data. The table below summarizes the degradation kinetics of structurally similar alkyl mesylates (e.g., Methyl Methanesulfonate [MMS], Ethyl Methanesulfonate [EMS]) across different media to justify our workflow[2],[3].

Destruction MediumPrimary Reaction MechanismKinetic Half-Life (Proxy: MMS/EMS)Byproduct ToxicityOperational Suitability
1 M Na₂S₂O₃ Sₙ2 Nucleophilic Attack0.60 – 5.26 minutesNon-mutagenic (Bunte Salt)Optimal (Fastest, complete destruction)
1 M NaOH Base-promoted Hydrolysis~6.0 hoursNon-mutagenic (Alcohols)Moderate (Requires >24h for completion)
H₂O (Neutral pH) Solvolysis / Hydrolysis>24.0 hoursNon-mutagenicPoor (Too slow, risks incomplete destruction)

Operational Workflow: Step-by-Step Chemical Destruction

This protocol is designed as a self-validating system. By observing specific physical changes and adhering to kinetic timelines, researchers can mathematically guarantee the complete destruction of the hazard.

Disposal_Workflow Start 1. Identify & Isolate Waste (Fume Hood Required) Prep 2. Prepare Inactivating Solution (0.1M NaOH + 20% Na2S2O3) Start->Prep Mix 3. Controlled Addition (Add waste to solution slowly) Prep->Mix Incubate 4. Kinetic Degradation (Incubate >24h for >6 half-lives) Mix->Incubate Verify 5. Validation (Confirm single phase & pH 8-10) Incubate->Verify Incinerate 6. Final Disposal (High-Temp Incineration) Verify->Incinerate

Fig 2: Step-by-step operational workflow for the chemical destruction and disposal of alkyl mesylates.

Protocol: Thiosulfate Quenching Workflow Prerequisites: Conduct all work inside a certified chemical fume hood. Required PPE includes a chemically resistant lab coat, safety goggles, and double nitrile gloves.

  • Preparation of the Inactivating Solution Prepare a solution consisting of 0.1 M NaOH and 20% (w/v) Sodium Thiosulfate in deionized water[3]. Scientist's Note: Always prepare this solution fresh or ensure it has been stored in a tightly sealed container to prevent atmospheric CO₂ from lowering the pH.

  • Controlled Addition Transfer the 4-methyl-4-pentenyl methanesulfonate waste into a large Erlenmeyer flask containing a magnetic stir bar. Slowly add the Inactivating Solution to the waste at a minimum volume ratio of 1:1 (Solution:Waste). For highly concentrated mesylate, use a 5:1 ratio to ensure an overwhelming molar excess of thiosulfate. Causality: Slow addition prevents excessive exothermic heat generation from the rapid Sₙ2 reaction and concurrent acid-base neutralization.

  • Kinetic Incubation Stir the mixture vigorously at room temperature. The mixture will initially appear biphasic (an organic mesylate layer and an aqueous thiosulfate layer). Allow the reaction to proceed for a minimum of 24 hours. Validation Logic: With a half-life of <6 minutes in thiosulfate, 24 hours represents over 200 half-lives. This mathematically ensures >99.999% destruction of the alkylating agent[2].

  • System Validation (The Self-Check) After 24 hours, stop the stirring and allow the liquid to settle.

    • Visual Check: The solution must be a single, homogeneous aqueous phase. The disappearance of the organic layer confirms that the hydrophobic mesylate has been fully converted into the water-soluble Bunte salt.

    • pH Check: Test the solution with pH paper. It must read between pH 8 and 10. If the pH has dropped below 7, the destruction may be incomplete due to thiosulfate degradation; add more 0.1 M NaOH and 20% thiosulfate and incubate for another 12 hours.

  • Final Disposal Once validated, the neutralized aqueous solution is no longer an alkylating hazard. Transfer the liquid to a properly labeled aqueous hazardous waste container (e.g., "Aqueous Waste: Neutralized Bunte Salts and Thiosulfate"). Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration[2].

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Isolate: Evacuate personnel from the immediate area and don appropriate respiratory and dermal PPE.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do NOT use combustible materials like paper towels.

  • Neutralize: Carefully flood the absorbent material with the 20% Sodium Thiosulfate / 0.1 M NaOH Inactivating Solution[4].

  • Incubate & Clean: Allow the neutralizer to sit for at least 1 hour to quench surface reactivity. Scoop the absorbed mixture into a heavy-duty hazardous waste bag, seal it, and label it for incineration.

Sources

Handling

Personal protective equipment for handling 4-Methyl-4-pentenyl methanesulfonate

Definitive Guide to the Safe Handling of 4-Methyl-4-pentenyl methanesulfonate As a Senior Application Scientist, it is my responsibility to ensure that our partners in research and development can handle advanced reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Guide to the Safe Handling of 4-Methyl-4-pentenyl methanesulfonate

As a Senior Application Scientist, it is my responsibility to ensure that our partners in research and development can handle advanced reagents not only effectively but, more importantly, with the highest degree of safety. 4-Methyl-4-pentenyl methanesulfonate is a reactive alkylating agent, a class of compounds essential for many synthetic pathways. However, its utility is matched by its potential hazards. This guide is structured to provide a comprehensive, in-depth operational plan, moving beyond a simple checklist to explain the causality behind each critical safety measure.

Urgent Safety Profile: Understanding the Inherent Risks

4-Methyl-4-pentenyl methanesulfonate, like other sulfonate esters such as methyl methanesulfonate (MMS), is a potent electrophile. This reactivity is the basis of its synthetic utility but also its primary hazard. The core danger lies in its ability to act as an alkylating agent, transferring its methylpentenyl group to nucleophilic sites on biological macromolecules, including DNA.

This mechanism underpins its classification as a suspected genotoxic, mutagenic, and carcinogenic compound.[1] Exposure can lead to irreversible genetic damage. Direct contact causes severe irritation to the skin and eyes. Inhalation of aerosols or vapors may damage the respiratory tract. Therefore, this substance must be handled with extreme care, treating it as a potential human carcinogen and reproductive hazard.

Mandatory Personal Protective Equipment (PPE) Protocol

Given the severe risks associated with genotoxic alkylating agents, a multi-layered PPE strategy is non-negotiable. Standard laboratory PPE is insufficient. The objective is to create an impermeable barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Hand Protection Double Gloving: Inner nitrile glove (cuff under gown sleeve) + Outer, thicker nitrile or neoprene glove (cuff over gown sleeve).Sulfonate esters can permeate standard single gloves. Double gloving provides extended protection time and a safe method for doffing the contaminated outer layer.[2][3]
Body Protection Disposable, low-permeability, solid-front lab coat with tight-fitting knit cuffs.Prevents skin contact from splashes. Knit cuffs form a seal with the inner glove, eliminating exposed skin at the wrist.[3]
Eye/Face Protection Chemical safety goggles AND a full-face shield.Protects against splashes to the eyes and face. Goggles provide a seal against vapors, while the face shield offers broader protection.[4][5]
Respiratory Protection Work must be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation exposure.[4] A respirator (e.g., N95) is not a substitute for a fume hood for this type of hazard.
Operational Workflow: From Receipt to Reaction

Every step in handling 4-Methyl-4-pentenyl methanesulfonate must be deliberate and controlled. The following workflow is designed to minimize exposure at every stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate & Clear Fume Hood Work Area don_ppe Don Full Mandatory PPE prep_area->don_ppe gather_materials Gather All Reagents, Glassware & Quench Solutions don_ppe->gather_materials weigh Weigh/Measure Reagent in Fume Hood gather_materials->weigh reaction Perform Synthesis/ Reaction in Closed System weigh->reaction quench_residual Quench Residual Reagent & Contaminated Glassware reaction->quench_residual doff_ppe Doff PPE Correctly (Outer Gloves First) quench_residual->doff_ppe decon_area Decontaminate Fume Hood Surface doff_ppe->decon_area dispose_waste Dispose of Quenched & Solid Waste decon_area->dispose_waste

Caption: Standard operational workflow for handling 4-Methyl-4-pentenyl methanesulfonate.

Step-by-Step Methodology:

  • Designated Area: Before starting, designate a specific area within a chemical fume hood for the procedure. Ensure the area is clean and free of clutter.

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and pre-prepared waste/quench containers, and place them in the fume hood. This minimizes movement in and out of the contaminated zone.

  • Don PPE: Put on all required PPE as specified in the table above before approaching the designated area.

  • Handling: Perform all manipulations, including weighing and transferring, deep within the fume hood to ensure vapor capture. Use disposable spatulas or pipettes to avoid cross-contamination.

  • Post-Reaction: After the reaction is complete, all equipment that has come into contact with the reagent is considered contaminated and must be immediately decontaminated following the protocol in Section 5.

  • Decontamination of Area: Once all contaminated materials are secured, decontaminate the work surface in the fume hood with a suitable solvent (e.g., ethanol) followed by a detergent solution.[6][7]

  • Doffing PPE: Remove PPE carefully, starting with the outer gloves, followed by the face shield, gown, and finally the inner gloves. This prevents re-contaminating yourself with soiled PPE.

Emergency Response Protocols

Accidents are mitigated by preparation. The immediate response to a spill or exposure is critical to minimizing harm.

cluster_spill Spill Response (Inside Fume Hood) cluster_exposure Personnel Exposure spill_alert Alert Colleagues Maintain Calm spill_contain Contain Spill with Absorbent Material spill_alert->spill_contain spill_collect Collect Contaminated Material into Waste Bag spill_contain->spill_collect spill_decon Decontaminate Area (See Section 5) spill_collect->spill_decon exp_remove Remove Contaminated Clothing Immediately exp_rinse Rinse Affected Area with Copious Water (15 min) exp_remove->exp_rinse exp_medical Seek Immediate Medical Attention exp_rinse->exp_medical exp_sds Provide SDS to Medical Personnel exp_medical->exp_sds

Caption: Emergency response plan for spills and personnel exposure.

Spill Inside a Fume Hood:

  • Alert & Secure: Alert nearby personnel. Do not panic. Ensure the fume hood sash remains down.

  • Absorb: Cover the liquid spill with an inert absorbent material (e.g., vermiculite or a chemical spill pad).

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste bag or container. Do not create dust.

  • Decontaminate: Clean the spill area using the decontamination procedure outlined in the next section. All materials used for cleanup are considered hazardous waste.[8]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[9]

  • Ingestion/Inhalation: Move to fresh air immediately. Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical team.

Decontamination and Disposal Plan

The reactivity of 4-Methyl-4-pentenyl methanesulfonate requires that it be chemically neutralized before disposal. This process, known as quenching, converts the reactive alkylating agent into less hazardous, water-soluble byproducts. The preferred method is base-catalyzed hydrolysis.

cluster_waste_collection Waste Collection (in Fume Hood) cluster_quenching Chemical Neutralization (Quenching) cluster_final_disposal Final Disposal collect_liquid Collect liquid waste & contaminated solvents in a dedicated, vented container. quench_setup Place waste container in a secondary container (ice bath). collect_liquid->quench_setup collect_solid Collect contaminated solids (gloves, pads, etc.) in a separate, sealed bag. quench_add Slowly add 1M NaOH(aq) with stirring. quench_setup->quench_add quench_react Let stir at room temp for several hours to ensure complete reaction. quench_add->quench_react quench_test Test pH to ensure it remains basic. quench_react->quench_test neutralize Neutralize the quenched solution with dilute acid (e.g., citric acid). quench_test->neutralize dispose Dispose of the neutralized aqueous waste according to institutional guidelines. neutralize->dispose

Caption: Waste neutralization and disposal workflow.

Step-by-Step Quenching Protocol:

  • Preparation: This procedure must be performed in a chemical fume hood. Place the container holding the liquid waste (containing residual methanesulfonate) into a larger secondary container, which can be used as an ice bath to control any potential exotherm.

  • Quenching Agent Addition: While stirring the waste solution, slowly and carefully add a 1M solution of sodium hydroxide (NaOH) in water. A general rule is to add at least 2 molar equivalents of NaOH for every mole of suspected residual methanesulfonate. The hydrolysis reaction will cleave the ester bond.[3]

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the reaction goes to completion. The methanesulfonate is converted to the more stable and water-soluble sodium methanesulfonate and 4-methyl-4-penten-1-ol.

  • Verification: Check the pH of the solution to ensure it remains basic (pH > 12), indicating an excess of hydroxide is present to drive the reaction.

  • Neutralization & Disposal: Once the quenching is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a weak acid, such as citric acid. This neutralized aqueous waste can then be disposed of according to your institution's hazardous waste procedures.

  • Solid Waste: All contaminated solid waste (gloves, absorbent pads, etc.) should be collected in a clearly labeled, sealed bag and disposed of through the institutional chemical waste program without treatment.

By adhering to these rigorous protocols, you can effectively mitigate the risks associated with 4-Methyl-4-pentenyl methanesulfonate, ensuring both the integrity of your research and the safety of your laboratory personnel.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Methanesulfinic acid.
  • University of Notre Dame. (n.d.). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste.
  • BMC Protect. (n.d.). Chemical Resistance Guide For Gloves.
  • U.S. Environmental Protection Agency. (n.d.). PERSONAL PROTECTIVE EQUIPMENT GUIDE CHOOSING CHEMICAL- RESISTANT PPE.
  • Conservation Wiki. (2023, October 6). PPE Chemical Protective Material Selection Guide.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • PubMed. (2016, May 15). Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry.
  • Google Patents. (n.d.). CN113881513A - Detergent for decontamination of nuclear power station reactor components and use method thereof.
  • ResearchGate. (n.d.). Cleaning Ability of Mixed Solutions of Sulfonated Fatty Acid Methyl Esters.
  • U.S. Environmental Protection Agency. (n.d.). Decontamination Techniques For Mobile Response Equipment Used At Waste Sites (state-of-the-art Survey).
  • University of North Carolina at Chapel Hill. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens.
  • PubMed Central. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....
  • University of California, Irvine. (n.d.). quenching-solvent-drying-still-bottoms.doc.
  • Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET.
  • DBMR, University of Bern. (2017, September 4). SOP Decontamination of lab equipment and surfaces contaminated with EtBr.
  • Lab Manager. (2025, May 13). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies.
  • Institute of Process Research and Development. (n.d.). Case study 5: Avoiding genotoxic reagents. Retrieved from Institute of Process Research and Development.
  • GenEvolutioN. (2025, May 21). Genotox laboratories: ensuring product safety with advanced genotoxicity testing.
  • CAMEO Chemicals - NOAA. (n.d.). Report.
  • PubMed Central. (n.d.). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review.

Sources

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